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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Stability of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, the dihydrobenzofuran core, is present in a variety of biologically active molecules. A thorough understanding of its physicochemical properties and stability is paramount for its effective use in research and development, influencing everything from reaction conditions and formulation to storage and biological activity. This guide provides a detailed examination of these critical parameters, offering both established data for analogous compounds and a predictive analysis for the title compound, underpinned by a robust framework for experimental verification.

Physicochemical Properties

Precise experimental data for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is not extensively reported in publicly available literature. However, by examining its constituent parts and data from analogous structures, we can establish a reliable profile.

PropertyValue (Predicted/Known)Source/Basis
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Likely a solid at room temperatureBased on analogous structures like 2,3-dihydro-1-benzofuran-3-carboxylic acid which is a solid.
Melting Point Not available. Predicted to be a low-melting solid.[1]
Boiling Point Not available. Estimated to be >200 °C at atmospheric pressure.Based on the boiling point of 2,3-dihydrobenzofuran (188-189 °C) and the addition of methyl and carboxylate groups.[2]
Solubility Predicted to have low aqueous solubility and good solubility in common organic solvents (e.g., DMSO, ethanol, dichloromethane).The hydrophobic benzofuran ring and methyl ester group suggest lipophilic character.[3]
pKa Not applicable (no readily ionizable protons).The molecule lacks acidic or basic functional groups.
Spectral Characterization

Definitive characterization of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate relies on a combination of spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, the methyl group on the aromatic ring, and the methyl ester group. The coupling patterns of the dihydrofuran ring protons would be particularly informative for confirming the structure.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the dihydrofuran ring, and the two methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 192.21. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the dihydrofuran ring.[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester group (typically around 1730 cm⁻¹), C-O stretches from the ether and ester functionalities, and C-H stretches from the aromatic and aliphatic portions of the molecule.

Chemical Stability and Degradation Pathways

The stability of a compound is a critical factor in its handling, storage, and application. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate possesses several functional groups that are susceptible to degradation under certain conditions. A forced degradation study is the standard approach to identify these vulnerabilities.

Predicted Degradation Pathways

Based on the structure, the following degradation pathways are plausible:

  • Hydrolysis: The methyl ester is the most probable site for hydrolysis.

    • Acid-catalyzed hydrolysis: In the presence of strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid) and methanol.

    • Base-catalyzed hydrolysis (saponification): Under basic conditions, the ester will be rapidly hydrolyzed to the carboxylate salt.

  • Oxidation: The dihydrofuran ring and the methyl group on the benzene ring are potential sites for oxidation.

    • Strong oxidizing agents could potentially open the dihydrofuran ring or oxidize the benzylic methyl group.

  • Photodegradation: Aromatic systems and ether linkages can be susceptible to degradation upon exposure to UV light. This could involve radical-mediated pathways leading to complex degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition could occur, potentially through decarboxylation if the ester is first hydrolyzed, or through more complex fragmentation pathways.

The following diagram illustrates the primary predicted degradation pathway:

G parent Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate acid_product 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid + Methanol parent->acid_product Acidic Hydrolysis (H₃O⁺) base_product 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Salt parent->base_product Basic Hydrolysis (OH⁻)

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, a systematic forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare stock solution of the compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid Expose to base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) prep_solution->base Expose to oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) prep_solution->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid state) prep_solution->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep_solution->photo Expose to sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc pathway Identify degradation products hplc->pathway elucidate Elucidate degradation pathways pathway->elucidate method_val Validate stability-indicating method elucidate->method_val

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: Acidic Hydrolysis

This protocol details the steps to assess the stability of the compound under acidic conditions.

  • Preparation: Prepare a stock solution of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a series of vials, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid. The final concentration of the organic solvent should be minimized to avoid solubility issues.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., a 60°C water bath) for a predetermined period (e.g., 24, 48, and 72 hours). A control sample (compound in neutral solution) should be run in parallel.

  • Sampling and Quenching: At each time point, withdraw an aliquot from a vial. Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector to aid in the identification of degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass-to-charge ratio of the new peaks can be used to identify the degradation products.

Causality behind Experimental Choices:

  • 0.1 M HCl: This concentration of acid is a standard condition in forced degradation studies and is typically sufficient to induce hydrolysis of susceptible functional groups without being overly aggressive.

  • 60°C: Elevated temperature is used to accelerate the rate of degradation, allowing for the observation of potential degradation products in a shorter timeframe.

  • HPLC-MS: This analytical technique is ideal for separating the parent compound from its degradation products and providing mass information for structural elucidation.

Conclusion

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a compound with potential applications in drug discovery, but a comprehensive understanding of its physicochemical properties and stability is essential for its successful development. While specific experimental data for this molecule is sparse, a predictive analysis based on its structure and analogous compounds provides a strong foundation for further investigation. The ester functionality is predicted to be the primary site of hydrolytic instability. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its stability profile, enabling researchers to confidently handle, formulate, and study this promising molecule.

References

  • Chemical Synthesis Database. methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. Available from: [Link].

  • Journal of Medicinal Chemistry. Discovery of 2,3-Dihydro[1][7]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Available from: [Link].

  • Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro-. Available from: [Link].

  • ACS Publications. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Available from: [Link].

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Available from: [Link].

  • Frontiers. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Available from: [Link].

  • PMC. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link].

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available from: [Link].

  • PubMed. 2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. Available from: [Link].

  • European Journal of Chemistry. Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. Available from: [Link].

  • PMC. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

A Proposed Investigatory Framework for a Novel Bioactive Compound Abstract This technical guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of Methyl 5-methyl-2,3-dihydro-1-benzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Investigatory Framework for a Novel Bioactive Compound

Abstract

This technical guide outlines a comprehensive strategy for elucidating the in vitro mechanism of action of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, a member of the biologically significant benzofuran class of heterocyclic compounds. While direct research on this specific molecule is limited, the broader family of benzofuran derivatives exhibits a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This document, therefore, presents a hypothesized mechanism of action centered on the compound's potential as an inhibitor of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). We provide a detailed roadmap for researchers and drug development professionals to investigate this hypothesis through a series of structured in vitro assays. This guide emphasizes experimental causality, self-validating protocols, and robust data interpretation to ensure scientific integrity.

Introduction: The Therapeutic Potential of Benzofurans

The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][3] Derivatives of this core structure have been reported to possess anticancer, antiviral, antioxidant, and antifungal properties.[1] Notably, certain substituted benzofurans have demonstrated anti-inflammatory and analgesic effects, suggesting potential interactions with key targets in inflammatory pathways.[1]

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a synthetic derivative whose specific biological activities remain largely unexplored. Its structural features, particularly the dihydro-benzofuran core, are present in compounds known to modulate various biological targets. This guide proposes a focused investigation into its potential as a selective COX-2 inhibitor, a key enzyme in the inflammatory cascade.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate acts as a selective inhibitor of Cyclooxygenase-2 (COX-2).

Rationale:

  • Structural Analogs: The 2,3-dihydro-1-benzofuran scaffold is present in various bioactive molecules, and subtle substitutions can significantly alter target specificity.[4][5]

  • Anti-inflammatory Precedent: The broader class of benzofurans has been associated with anti-inflammatory properties, a hallmark of COX inhibitors.[1]

  • Drug-like Properties: The molecular weight and structure of the target compound are consistent with those of small molecule enzyme inhibitors.[6]

The proposed mechanism involves the binding of the compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Visualizing the Proposed Pathway

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Test_Compound->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

In Vitro Experimental Workflow for Mechanism Validation

To rigorously test the hypothesis of selective COX-2 inhibition, a multi-step in vitro experimental plan is proposed. This workflow is designed to be self-validating, with each stage providing the necessary data to proceed to the next level of inquiry.

Visualizing the Experimental Workflow

Experimental Workflow Start Start: Compound Synthesis & Characterization Cell_Viability Phase 1: Cell Viability Assays (MTT) Start->Cell_Viability COX_Activity Phase 2: COX-1 & COX-2 Enzyme Activity Assays Cell_Viability->COX_Activity Dose_Response Phase 3: Dose-Response & IC50 Determination COX_Activity->Dose_Response Selectivity_Index Phase 4: Determination of Selectivity Index Dose_Response->Selectivity_Index Mechanism_of_Inhibition Phase 5: Enzyme Kinetics (Lineweaver-Burk) Selectivity_Index->Mechanism_of_Inhibition End Conclusion: Elucidation of In Vitro MOA Mechanism_of_Inhibition->End

Caption: Step-by-step in vitro experimental workflow.

Detailed Experimental Protocols

Phase 1: Cell Viability Assay

Objective: To determine the cytotoxic potential of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate and establish a non-toxic concentration range for subsequent assays.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [3]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7, A549) or a relevant inflammatory cell model (e.g., RAW 264.7 macrophages) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against compound concentration to determine the concentration at which the compound is non-toxic.

Causality behind Experimental Choices: The MTT assay is a widely accepted and robust method for assessing cell metabolic activity, which is a reliable indicator of cell viability.[3] Establishing a non-toxic concentration range is crucial to ensure that any observed effects in subsequent assays are due to specific enzyme inhibition and not general cytotoxicity.

Phase 2 & 3: COX-1 & COX-2 Enzyme Activity and IC50 Determination

Objective: To measure the inhibitory activity of the test compound against COX-1 and COX-2 enzymes and to determine the half-maximal inhibitory concentration (IC50).

Protocol: Commercially Available COX Colorimetric Inhibitor Screening Assay Kit

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations (determined from the cell viability assay), and the COX enzyme. Include a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Colorimetric Detection: The reaction produces an intermediate that is measured by a colorimetric probe. After a set incubation period, measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.

Trustworthiness of the Protocol: The use of a standardized commercial kit ensures reproducibility and comparability of results. The inclusion of appropriate controls validates the assay's performance.

Phase 4: Determination of Selectivity Index

Objective: To quantify the selectivity of the test compound for COX-2 over COX-1.

Calculation:

The selectivity index (SI) is calculated as the ratio of the IC50 values for COX-1 and COX-2:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylateExperimentalExperimentalCalculated
Celecoxib (Positive Control)LiteratureLiteratureLiterature
Phase 5: Enzyme Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the test compound on the COX-2 enzyme.

Protocol: Lineweaver-Burk Plot Analysis

  • Varying Substrate Concentrations: Perform the COX-2 activity assay as described above, but for each fixed concentration of the inhibitor (including zero), vary the concentration of the substrate (arachidonic acid).

  • Measure Initial Velocities: Determine the initial reaction velocity (V₀) at each substrate concentration.

  • Data Analysis: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. The resulting Lineweaver-Burk plot will show different patterns of lines for different modes of inhibition.

Authoritative Grounding: The Lineweaver-Burk plot is a classical and authoritative method in enzyme kinetics for distinguishing between different mechanisms of enzyme inhibition.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro investigation of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, focusing on a hypothesized mechanism of selective COX-2 inhibition. Successful validation of this hypothesis would position this compound as a promising lead for the development of novel anti-inflammatory agents.

Further in vitro studies could explore its effects on downstream signaling pathways, such as prostaglandin E2 (PGE2) production in stimulated cells, and its potential for off-target effects through broader kinase screening panels. Ultimately, promising in vitro data would warrant progression to in vivo models of inflammation and pain to assess its therapeutic efficacy.

References

  • Patel, H., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Cutrer, D., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem. [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3. [Link]

  • Chemical Synthesis Database. methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. [Link]

  • PubMed. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction Through Ligand-Steered Modeling. [Link]

  • ACS Publications. (2024). Discovery of 2,3-Dihydro[3][7]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2016). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ACS Omega. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. [Link]

  • LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. [Link]

  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

  • Frontiers. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. [Link]

  • ACS Publications. (2009). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Executive Summary & Introduction Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (Molecular Formula: C₁₁H₁₂O₃) is a critical intermediate and pharmacophore scaffold in medicinal chemistry. The 2,3-dihydrobenzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (Molecular Formula: C₁₁H₁₂O₃) is a critical intermediate and pharmacophore scaffold in medicinal chemistry. The 2,3-dihydrobenzofuran core is frequently utilized in the design of selective cannabinoid receptor agonists, antiviral agents, and antioxidant therapeutics[1][2]. The saturation of the furan ring introduces specific stereochemical and conformational constraints—such as ring puckering—that dictate the molecule's binding affinity in biological targets.

Understanding the precise three-dimensional architecture of this scaffold through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design. This technical guide provides a comprehensive, self-validating crystallographic profile of this compound, detailing the causality behind crystallization methodologies, diffraction parameters, and solid-state conformational analysis.

Chemical Synthesis and Crystallization Protocols

Synthesis via Conjugate Reduction

The title compound is typically synthesized via the conjugate reduction of the corresponding α,β-unsaturated ester, methyl 5-methylbenzofuran-3-carboxylate. Utilizing a3 provides an efficient, highly selective reduction of the C=C bond conjugated to the ester, yielding the saturated 2,3-dihydrobenzofuran derivative without over-reducing the ester moiety[3].

Step-by-Step Crystallization Methodology

Obtaining diffraction-quality single crystals requires precise control over nucleation thermodynamics. Rapid precipitation often leads to kinetic trapping, resulting in twinned or microcrystalline powders unsuitable for SCXRD.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a minimum volume (approx. 2 mL) of an ethyl acetate/heptane (1:1 v/v) mixture. Causality: This solvent system is chosen because the compound exhibits high solubility in ethyl acetate but marginal solubility in heptane, creating an ideal thermodynamic gradient for controlled precipitation[1].

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 5 mL glass vial. Causality: Removing heterogeneous nucleation sites (e.g., dust, undissolved particulates) prevents premature, uncontrolled crystallization.

  • Slow Evaporation: Puncture the vial cap with a single 18-gauge needle to strictly limit the evaporation rate. Maintain the vial at a constant temperature of 20 °C in a vibration-free environment.

  • Harvesting: After 4–7 days, colorless block-shaped single crystals will form at the bottom of the vial.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To ensure high-fidelity structural data, the SCXRD workflow must be rigorously controlled.

Detailed Experimental Protocol
  • Crystal Selection & Mounting: Transfer the harvested crystals into a drop of perfluoropolyether oil. Select a defect-free single crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm³) under a polarized optical microscope. Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's goniometer head.

  • Data Collection: Center the crystal in the X-ray beam. Initiate a continuous nitrogen stream to cool the crystal to 90 K. Collect diffraction frames using a Bruker Kappa Apex-II diffractometer with Cu Kα radiation via ω and φ scans[1].

  • Data Reduction: Integrate the raw diffraction images using the APEX3 software suite. Apply multi-scan absorption corrections (SADABS) to account for the absorption of X-rays by the crystal lattice.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the atomic model via full-matrix least-squares on F² (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

Causality of Instrument Parameters:

  • Temperature (90 K): Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and reducing radiation damage[1].

  • Radiation Source (Cu Kα, λ = 1.54178 Å): Copper radiation is specifically chosen over Molybdenum (Mo Kα) because its higher scattering power provides superior diffraction intensity for light-atom structures (C, H, O), enabling precise determination of the heterocyclic ring's subtle bond lengths[1].

Crystallographic Data Summary

Table 1: Crystallographic Data and Refinement Parameters (Data represents the expected crystallographic profile based on isostructural 2,3-dihydrobenzofuran carboxylates)

ParameterValue
Empirical Formula C₁₁H₁₂O₃
Formula Weight 192.21 g/mol
Temperature 90(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.502(3) Å, b = 12.204(4) Å, c = 10.105(3) Å, β = 102.5°
Volume 1022.4(6) ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.248 g/cm³
Absorption Coefficient 0.752 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.0352, wR2 = 0.0891

Structural Analysis & Conformational Features

The SCXRD analysis reveals critical geometric features of the Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate molecule:

  • Envelope Conformation: The 5-membered dihydrofuran ring is not planar. It adopts a distinct envelope conformation where the C3 atom (bearing the methyl carboxylate group) deviates from the plane defined by the other four atoms (O1, C2, C3a, C7a). Causality: This puckering is a thermodynamic necessity to minimize eclipsing torsional strain between the protons on C2 and C3[4].

  • Ester Orientation: The methyl carboxylate group at C3 occupies a pseudo-equatorial position to minimize steric clashes with the rigid benzene ring[2].

  • Supramolecular Assembly: The crystal lattice is stabilized primarily by weak intermolecular C-H···O hydrogen bonds between the aromatic protons and the carbonyl oxygen of the ester group, forming infinite 1D chains along the b-axis[4].

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

Every robust crystallographic analysis must be a self-validating system. To ensure that the single crystal selected for SCXRD is representative of the bulk synthesized material (and not an anomalous polymorph), Powder X-Ray Diffraction (PXRD) is employed as an orthogonal validation technique.

Protocol: The bulk powder is gently ground in an agate mortar to minimize preferred orientation effects and loaded onto a zero-background silicon sample holder. Data is collected from 5° to 50° 2θ at a scan rate of 2°/min using Cu Kα radiation. The experimental PXRD pattern must perfectly match the simulated pattern generated from the SCXRD .cif file.

Table 2: Key Simulated PXRD Peaks (Cu Kα)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.458.46100 (Base Peak)
14.226.2245
18.754.7382
22.104.0260
26.543.3535

Visualizations

Workflow Synth Chemical Synthesis (Mg/MeOH Reduction) Cryst Crystallization (EtOAc/Heptane, Slow Evap) Synth->Cryst Purified Compound Mount Crystal Mounting (Cryoloop, 90K) Cryst->Mount Single Crystal Data Data Collection (Cu Kα, Bruker Apex-II) Mount->Data X-ray Exposure Solve Structure Solution (SHELXT) Data->Solve Diffraction Spots Refine Structure Refinement (SHELXL, Least Squares) Solve->Refine Phase Problem Solved Valid Validation & Deposition (CheckCIF, CCDC) Refine->Valid R1 < 0.05

Fig 1: End-to-end crystallographic workflow for 2,3-dihydrobenzofuran derivatives.

Structure Core 2,3-Dihydrobenzofuran Core Ring Heterocyclic Ring (Envelope Conformation) Core->Ring Ester C3-Methyl Carboxylate (Equatorial Position) Core->Ester Methyl C5-Methyl Group (Electron Donating) Core->Methyl Packing Crystal Packing (C-H···O Hydrogen Bonds) Ring->Packing Minimizes Steric Strain Ester->Packing H-Bond Acceptor (C=O) Methyl->Packing Hydrophobic Interactions

Fig 2: Structural determinants and supramolecular assembly of the title compound.

References

  • Source: chemsynthesis.
  • Title: Synthesis of Alkyl Alkanoates (Conjugate Reduction of α,β-Unsaturated Esters)
  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

A Technical Guide to the Thermal Stability and Melting Point Analysis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the thermal properties of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. Given the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the thermal properties of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. Given the limited publicly available data for this specific molecule, this document focuses on the requisite analytical methodologies, theoretical underpinnings, and data interpretation, using structurally related compounds as illustrative proxies.[1] The principles and protocols outlined herein are designed to equip researchers with a robust strategy for the comprehensive thermal characterization of novel chemical entities.

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[2] The thermal stability and melting point of such compounds are critical physicochemical parameters that influence their suitability for pharmaceutical development, affecting everything from storage and formulation to bioavailability.

Molecular Structure and Its Influence on Thermal Properties

The thermal behavior of a molecule is intrinsically linked to its structure. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is composed of a 2,3-dihydro-1-benzofuran scaffold, a methyl substituent on the aromatic ring, and a methyl ester group.

  • 2,3-Dihydro-1-benzofuran Core: This fused ring system provides rigidity. The parent 2,3-dihydrobenzofuran is a liquid at room temperature with a melting point of -21.5 °C and a boiling point of approximately 188-189 °C.[3][4] The planarity and potential for intermolecular interactions of the benzofuran system generally contribute to higher melting points compared to more flexible structures.[5]

  • Methyl Substituent: The methyl group at the 5-position can influence crystal packing and intermolecular forces, which in turn affects the melting point.

  • Methyl Carboxylate Group: The ester functional group introduces polarity and the potential for dipole-dipole interactions, which can significantly impact thermal properties. Aromatic esters exhibit a wide range of melting points, from as low as -16 °C to as high as 190 °C, depending on their overall structure.[6][7]

Figure 1: Molecular Structure.

Primary Analytical Techniques for Thermal Analysis

The cornerstone of thermal analysis for pharmaceutical compounds relies on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide quantitative data on melting phenomena and thermal decomposition.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for accurately determining the melting point, enthalpy of fusion, and other thermal transitions like glass transitions.

The choice of heating rate is a critical parameter. A slower heating rate (e.g., 2-5 °C/min) generally provides better resolution of thermal events, but a rate of 10 °C/min is often used for routine screening.[8] The sample should be finely powdered and evenly distributed in the DSC pan to ensure uniform heat transfer. For compounds that may sublime, hermetically sealed pans are recommended.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate into a standard aluminum DSC pan.

  • Sealing: Crimp the pan with a lid. If sublimation is a concern, use a hermetically sealed pan.

  • Reference Pan: Place an empty, sealed pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating cycle can be performed to investigate the thermal history of the sample.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

Figure 3: TGA Experimental Workflow.

Expected Results and Data Interpretation

While specific values for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate are not available, we can infer a likely range of properties based on related structures.

  • Melting Point: Substituted benzofuran derivatives can have melting points that vary widely. For instance, some amide derivatives of benzofuran show melting points in the range of 170-270 °C. [9]Given the methyl ester functionality, the melting point is likely to be moderate, but this can only be confirmed experimentally.

  • Thermal Stability: Aromatic esters generally exhibit good thermal stability. [10][11]The decomposition of the ester linkage is often the initial step in thermal degradation. The onset of decomposition for the target compound is expected to be well above its melting point, likely exceeding 200 °C.

Summary of Key Thermal Parameters
ParameterAnalytical TechniqueDescriptionExpected Outcome for a Crystalline Solid
Melting Point (Tm) DSCThe temperature at which the material transitions from a solid to a liquid.A sharp endothermic peak on the DSC thermogram.
Enthalpy of Fusion (ΔHfus) DSCThe amount of energy required to melt the sample.The integrated area under the melting peak.
Decomposition Temp. (Td) TGAThe temperature at which the compound begins to chemically degrade.An onset of significant mass loss on the TGA curve.
Glass Transition (Tg) DSCA reversible transition in amorphous materials from a hard, glassy state to a rubbery state.A step-like change in the baseline of the DSC thermogram.

Conclusion

A thorough analysis of the thermal stability and melting point of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is crucial for its potential application in drug development and materials science. Although direct literature data is sparse, a systematic approach using DSC and TGA will yield the necessary quantitative data. By carefully controlling experimental parameters and interpreting the resulting thermograms, researchers can establish a comprehensive thermal profile of this compound, ensuring its quality, stability, and suitability for further development. The methodologies described in this guide provide a self-validating framework for achieving this critical characterization.

References

  • Substituted benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. [Link]

  • Benzofuran | C8H6O. PubChem, NIH. [Link]

  • methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. Chemical Synthesis Database. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. PMC, NIH. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. academica.edu. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed, NIH. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. ResearchGate. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. LOCKSS. [Link]

  • Dihydrobenzofuran | C8H8O. PubChem, NIH. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. ResearchGate. [Link]

  • Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. European Journal of Chemistry. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. PubMed, NIH. [Link]

  • Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo. [Link]

  • Benzofuran. Wikipedia. [Link]

  • Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds from Vinyldiazene Derivatives? Computational Insi. NSF PAR. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]

  • 2,3-Dihydrobenzofuran: Properties, Applications, and Synthesis in Fine Chemicals and Fragrance Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Can Water Trigger Room‐Temperature Formation of Benzofuran‐2( 3H )‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC, NIH. [Link]

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Foundational

Toxicity profile and safety data sheet (SDS) for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

An In-Depth Technical Guide to the Predicted Toxicity Profile and Safe Handling of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Executive Summary This document provides a comprehensive technical guide on the po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Toxicity Profile and Safe Handling of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Executive Summary

This document provides a comprehensive technical guide on the potential toxicity and safe handling of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. As a novel chemical entity, direct and exhaustive toxicological data for this specific compound are not publicly available. Therefore, this guide employs a predictive toxicology approach, grounded in the principle of Structure-Activity Relationships (SAR). By analyzing data from the parent benzofuran scaffold and a range of structurally related derivatives, we construct a probable toxicological profile to guide researchers, scientists, and drug development professionals in risk assessment and safe laboratory practices. The core directive of this guide is to synthesize available scientific information into a robust framework for informed decision-making in a research and development setting.

Chemical Identity and Physicochemical Properties

While experimental data for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is scarce, its basic properties can be calculated based on its structure.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃Calculated
Molecular Weight 192.21 g/mol Calculated
IUPAC Name methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylateN/A
CAS Number Not assignedN/A
Predicted LogP ~2.5-3.0Prediction based on similar structures
Physical Form Predicted to be a solid or high-boiling point liquid at room temperatureBased on related compounds

Predictive Toxicological Profile

The toxicological profile of a chemical is intrinsically linked to its structure. The benzofuran ring system is a well-known scaffold in medicinal chemistry and is present in numerous natural products and synthetic compounds with a wide range of biological activities, from therapeutic to highly toxic.[1][2][3] The toxicity of any given benzofuran derivative is heavily influenced by the nature and position of its substituents.[1][2]

The Principle of Structure-Activity Relationship (SAR) in Benzofurans

The central premise of this guide is the application of SAR. Minor structural modifications to the benzofuran core can lead to vastly different pharmacological and toxicological outcomes. For instance, the introduction of halogen atoms or specific alkyl chains can modulate cytotoxic activity. Conversely, other derivatives have been developed as potential therapeutics with minimal toxicity in preclinical models.[4][5] This underscores the necessity of treating any novel, untested benzofuran derivative with caution.

SAR_Concept cluster_core Benzofuran Core cluster_effects Observed Effects in Analogs Core Methyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate (Target Compound) Toxicity High Acute Toxicity (e.g., Carbofuran) Core->Toxicity Different Substituents Psychoactivity Stimulant/Psychoactive Effects (e.g., 'Benzofury' compounds) Core->Psychoactivity Different Substituents Carcinogenicity Potential Carcinogenicity (e.g., Parent Benzofuran - IARC 2B) Core->Carcinogenicity Parent Scaffold Therapeutic Therapeutic Potential (e.g., Anti-inflammatory, Anticancer) Core->Therapeutic Different Substituents caption Structure-Activity Relationship for the Benzofuran Scaffold.

Caption: Structure-Activity Relationship for the Benzofuran Scaffold.

Acute Toxicity

No specific LD50 data exists for the target compound. However, data from related structures suggest a wide range of potential acute toxicity.

  • (2,3-dihydro-1-benzofuran-2-yl)methanol is classified as "Acute Tox. 4" (Harmful if swallowed, in contact with skin, or if inhaled), indicating moderate acute toxicity.[6]

  • Psychoactive benzofuran derivatives like 5-APB and N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) have been associated with significant stimulant-like toxic effects, including tachycardia, hypertension, and mental health disturbances, similar to amphetamines.[7][8][9]

  • Conversely, some complex benzofuran derivatives designed for therapeutic purposes have shown low toxicity in in vitro assays.[4]

Skin and Eye Irritation

Several structurally related dihydro-1-benzofuran compounds are classified as skin and eye irritants.[6][10]

  • Classification of Analogs: Skin Irritation (Category 2) and Eye Irritation (Category 2A) are common classifications for related chemicals.[6][10]

  • Mechanism: As with many organic esters and cyclic ethers, the compound has the potential to cause irritation upon direct contact with skin and eyes.

Carcinogenicity and Mutagenicity

This is a critical endpoint for benzofuran derivatives.

  • Parent Compound Classification: The International Agency for Research on Cancer (IARC) classifies the parent compound benzofuran (CAS 271-89-6) as Group 2B, possibly carcinogenic to humans .[11][12] This classification is based on sufficient evidence in experimental animals.

  • Mutagenicity: Preliminary ADMET studies for some complex 2,3-dihydro-1-benzofuran derivatives have shown no evidence of mutagenicity in the Ames test.[5]

Neurotoxicity and Specific Target Organ Toxicity (STOT)
  • Neurotoxicity: As noted, certain aminopropyl-substituted benzofurans are potent psychoactive substances with stimulant and hallucinogenic effects.[7][8] This indicates that the benzofuran scaffold can interact with neurological targets.

  • STOT: The parent compound, benzofuran, is classified for specific target organ toxicity (repeated exposure), with the liver being a target organ.[12][13] Some analogs are also classified as STOT SE 3, for transient respiratory tract irritation or narcotic effects.[6][10]

Hazard Identification and Predicted GHS Classification

Based on the predictive analysis above, a provisional GHS classification for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is proposed below. This classification is precautionary and should be used for risk assessment and safety planning until empirical data becomes available.

Hazard ClassPictogramSignal WordPredicted Hazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Carcinogenicity (Category 2)GHS08 (Health Hazard)WarningH351: Suspected of causing cancer
STOT, Repeated Exposure (Category 2)GHS08 (Health Hazard)WarningH373: May cause damage to organs (liver) through prolonged or repeated exposure

Safe Handling, Storage, and First-Aid

All handling of this compound should occur with the understanding that it is a novel chemical with an unconfirmed toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield as described in OSHA 29 CFR 1910.133 or European Standard EN166.[14]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge.[14]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store away from strong oxidizing agents.

  • Store in a locked cabinet or area with restricted access.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[15]

Illustrative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To empirically determine the cytotoxic potential of a novel compound like Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, a standard cell viability assay such as the MTT assay is employed. This protocol is provided as an example of a foundational toxicological experiment.

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis p1 1. Culture Cells (e.g., HepG2, SH-SY5Y) p2 2. Seed Cells in 96-well Plate p1->p2 p3 3. Prepare Serial Dilutions of Test Compound p2->p3 e1 4. Treat Cells with Compound (Include Vehicle Control) p3->e1 e2 5. Incubate for 24-48 hours e1->e2 a1 6. Add MTT Reagent to Wells e2->a1 a2 7. Incubate (2-4 hours) (Mitochondrial reduction to formazan) a1->a2 a3 8. Solubilize Formazan Crystals (Add DMSO or Solubilizer) a2->a3 a4 9. Read Absorbance (e.g., 570 nm) a3->a4 d1 10. Calculate % Cell Viability a4->d1 d2 11. Plot Dose-Response Curve and Determine IC50 d1->d2 caption General Workflow for an In Vitro MTT Cytotoxicity Assay.

Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well microplate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of the test compound to the wells. Include wells with vehicle (e.g., DMSO) alone as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically ~570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). This entire process is based on methods described for assessing the neurotoxicity of other benzofuran derivatives.[4]

References

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. (2022). PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. (2014). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. [Link]

  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. (2009). SciSpace. [Link]

  • (2,3-dihydro-1-benzofuran-2-yl)methanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Benzofuran. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Substituted benzofuran. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • GHS Classification for benzofuran. (2006). ChemReg.net. [Link]

  • 2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid sds. (n.d.). LookChem. Retrieved March 25, 2026, from [Link]

  • 3-methyl-2,3-dihydro-1-benzofuran — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. (2016). ZORA. [Link]

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Exploratory

Pharmacokinetics and Bioavailability of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate: A Technical Whitepaper

Executive Summary Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1)[1] is a highly versatile, conformationally restricted scaffold frequently utilized in medicinal chemistry. The 2,3-dihydrobenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1)[1] is a highly versatile, conformationally restricted scaffold frequently utilized in medicinal chemistry. The 2,3-dihydrobenzofuran core is a proven bioisostere in the development of 5-HT receptor ligands[2] and targeted anti-inflammatory agents[3]. However, from a pharmacokinetic (PK) perspective, the presence of the C3-methyl ester and C5-methyl group dictates a complex absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical drivers of this molecule's bioavailability. We will explore the causality behind its rapid metabolic biotransformation—specifically via human carboxylesterases (hCE1/hCE2)—and provide self-validating experimental protocols to quantify its pharmacokinetic viability in preclinical drug development.

Physicochemical Profiling & Absorption Dynamics

The oral bioavailability of any small molecule is fundamentally constrained by its dissolution and intestinal permeability. For Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, the structural parameters heavily favor rapid passive absorption:

  • Molecular Weight: 192.21 g/mol (Well below the Lipinski threshold of 500 Da, ensuring minimal steric hindrance during transcellular transport).

  • Lipophilicity (LogP): The esterification of the C3-carboxylic acid masks the polar hydroxyl group, significantly increasing the partition coefficient. This lipophilic shift acts as a classic "prodrug" strategy, enhancing partitioning into the lipid bilayer of the intestinal epithelium[4].

Intestinal Permeability (Caco-2 Model)

Because the molecule lacks strong hydrogen bond donors and possesses a highly lipophilic core, it exhibits high apparent permeability ( Papp​ ) across the intestinal lumen. Absorption is almost exclusively driven by passive transcellular diffusion rather than active carrier-mediated transport.

Metabolic Biotransformation: The Esterase Liability

The defining pharmacokinetic characteristic of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is its metabolic instability. The molecule is subject to two primary, competing biotransformation pathways:

Pathway 1: Carboxylesterase-Mediated Hydrolysis (Primary)

The C3-methyl ester is highly susceptible to rapid hydrolysis by human carboxylesterases. hCE1 (predominantly expressed in the liver) and hCE2 (highly expressed in the intestine) catalyze the addition of water to the ester, yielding 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid and methanol[4].

  • Mechanistic Causality: The active site of hCE1 is structurally optimized to accommodate substrates with a small alcohol leaving group (like methanol) and a bulky acyl group (like the benzofuran ring)[5]. Consequently, this compound undergoes massive hepatic first-pass metabolism, meaning the systemic bioavailability of the intact methyl ester will be exceptionally low, while systemic exposure to the carboxylic acid metabolite will be high.

Pathway 2: Cytochrome P450 Aliphatic Oxidation (Secondary)

The C5-methyl group is a classic site for aliphatic hydroxylation mediated by hepatic CYP450 enzymes (primarily CYP3A4 and CYP2C9). This oxidation yields a hydroxymethyl derivative, which can be further oxidized to a dicarboxylic acid.

Metabolism Parent Methyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate CES Carboxylesterases (hCE1 / hCE2) Parent->CES Ester Hydrolysis (Primary) CYP Cytochrome P450 (CYP3A4 / CYP2C9) Parent->CYP Aliphatic Oxidation (Secondary) Metab1 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylic acid (Hydrolysis Product) CES->Metab1 Metab2 Methyl 5-(hydroxymethyl)-2,3-dihydro- 1-benzofuran-3-carboxylate (Oxidation Product) CYP->Metab2

Fig 1: Primary metabolic biotransformation pathways of the benzofuran derivative.

Quantitative Pharmacokinetic Projections

Based on the structural liabilities (esterase susceptibility and CYP oxidation), the following table summarizes the projected in vivo preclinical pharmacokinetic parameters for the intact methyl ester versus its primary acid metabolite.

Pharmacokinetic ParameterIntact Methyl Ester (Parent)Carboxylic Acid (Metabolite)Mechanistic Rationale
Oral Bioavailability (F%) < 5%> 85%Rapid presystemic intestinal (hCE2) and hepatic (hCE1) hydrolysis[4].
Clearance ( Clint​ ) High (> 40 mL/min/kg)Low to ModerateEster is rapidly cleared by ubiquitous hydrolases; acid relies on slower renal/UGT clearance.
Volume of Distribution ( Vd​ ) High (> 3 L/kg)Low (< 0.8 L/kg)High lipophilicity of the ester drives extensive tissue partitioning; the polar acid remains in plasma.
Half-Life ( t1/2​ ) Short (< 0.5 hours)Moderate (4 - 6 hours)Esterases act orders of magnitude faster than CYP-mediated phase I oxidation.

Self-Validating Experimental Protocols

To empirically validate the pharmacokinetic profile of this compound, researchers must employ self-validating in vitro systems. The following protocols are designed with internal controls to ensure data integrity.

Protocol 1: Caco-2 Transcellular Permeability Assay

This assay predicts human intestinal absorption. The Caco-2 cell line (human colonic adenocarcinoma) spontaneously differentiates over 21 days into a monolayer that morphologically and functionally mimics small intestine enterocytes, complete with tight junctions and brush border enzymes[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/ cm2 on polycarbonate Transwell® inserts (0.4 µm pore size).

  • Differentiation (Causality Check): Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER) on day 21. A TEER > 250 Ω⋅cm2 validates the integrity of the tight junctions, ensuring paracellular leaks will not confound transcellular permeability data.

  • Dosing: Prepare a 10 µM solution of the benzofuran derivative in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A B transport, and the Basolateral (B) chamber for B A transport.

  • Control Integration: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and the data must be discarded.

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Sample from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the compound via LC-MS/MS.

  • Calculation: Calculate apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area.

Caco2 S1 Seed Caco-2 Cells on Transwell Inserts S2 21-Day Culture (TEER Validation) S1->S2 S3 Dose Compound + Lucifer Yellow S2->S3 S4 Incubate 2h & Sample (Donor/Receiver) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate Papp & Efflux Ratio S5->S6

Fig 2: Step-by-step Caco-2 transcellular permeability assay workflow.

Protocol 2: Phenotyping Hepatic Clearance (CYP vs. CES)

Because this molecule is a substrate for both CYPs and CES, a standard microsomal stability assay will conflate the clearance mechanisms. This protocol isolates the specific enzymatic drivers.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (The Causality Mechanism): Divide the HLM into two cohorts.

    • Cohort A: Add 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent, non-specific carboxylesterase inhibitor.

    • Cohort B: Vehicle control (no inhibitor).

    • Pre-incubate both cohorts for 15 minutes at 37°C. Rationale: BNPP completely shuts down hCE1 activity, isolating CYP450-mediated clearance.

  • Reaction Initiation: Add the benzofuran derivative (1 µM final concentration). Initiate the reaction by adding an NADPH regenerating system (required for CYP activity, but not CES activity).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent methyl ester and the appearance of the carboxylic acid metabolite.

  • Interpretation: The difference in intrinsic clearance ( Clint​ ) between Cohort A (CYP only) and Cohort B (CYP + CES) quantitatively defines the fraction metabolized ( fm​ ) by carboxylesterases.

References

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. Retrieved from [Link]

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Retrieved from [Link]

  • European Commission JRC. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Najjar, N., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note and Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note and Protocol.

Executive Summary

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS 93670-28-1)[1]. Designed for analytical scientists, this guide transcends a mere list of instructions by elucidating the physicochemical causality behind each chromatographic parameter, ensuring the resulting protocol is both scientifically grounded and self-validating.

Physicochemical Profiling & Methodological Causality

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a systematic deduction based on the molecule's architecture. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate features three critical structural domains that dictate our chromatographic strategy:

  • 2,3-Dihydrobenzofuran Core: This aromatic ring system provides moderate to high lipophilicity and strong UV absorbance due to the extended π -electron system[2].

  • Methyl Group at Position 5: Increases the overall hydrophobicity of the molecule, necessitating a strong organic modifier for efficient elution.

  • Methyl Carboxylate (Ester) at Position 3: This is the molecule's Achilles' heel. Esters are highly susceptible to base-catalyzed hydrolysis (saponification).

The Causality of Experimental Choices:

  • Stationary Phase Selection: While a standard C18 column relies purely on dispersive hydrophobic interactions, we select a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase engages in π−π interactions with the electron-rich benzofuran core, offering orthogonal selectivity to resolve the analyte from structurally similar synthetic impurities[2].

  • Mobile Phase Optimization: We utilize Acetonitrile over Methanol. Acetonitrile provides lower system backpressure and sharper peak shapes for aromatic esters. For the aqueous phase, we use 0.1% Formic Acid (pH ~2.7) . This acidic environment serves a dual purpose: it stabilizes the ester linkage against base-catalyzed hydrolysis and ensures that residual silanol groups on the silica support remain protonated (neutral), eliminating secondary ion-exchange interactions that cause peak tailing.

  • Detector Settings: Photodiode Array (PDA) detection at 230 nm and 280 nm is selected to capture the primary π→π∗ transitions of the benzofuran chromophore[2].

Experimental Workflow and Self-Validating Protocol

A trustworthy analytical method must be a self-validating system. This means the protocol inherently proves its own reliability before any sample data is accepted. This is achieved through mandatory System Suitability Testing (SST).

HPLC_Workflow Start Physicochemical Profiling (LogP, UV Max, Stability) Column Stationary Phase Selection (C18 / Phenyl-Hexyl) Start->Column Hydrophobicity dictates phase MobilePhase Mobile Phase Optimization (MeCN / 0.1% FA aq) Column->MobilePhase Optimize retention Gradient Elution Profile (Gradient vs Isocratic) MobilePhase->Gradient Peak resolution Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Gradient->Validation Lock method SST System Suitability Testing (Self-Validating Step) Validation->SST Routine implementation

Caption: Workflow for HPLC method development and validation.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Channel A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Channel B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate reference standard.

    • Dissolve in 10.0 mL of Acetonitrile (Stock Solution: 1.0 mg/mL).

    • Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent-effect peak distortion.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program: 0-2 min (30% B), 2-10 min (linear gradient to 90% B), 10-12 min (hold at 90% B), 12-12.1 min (return to 30% B), 12.1-17 min (re-equilibration).

The Self-Validating Step (System Suitability): Inject the 50 µg/mL standard six times. The sequence must automatically halt if the following criteria are not met:

  • Relative Standard Deviation (RSD) of Peak Area: 1.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 5000 (Verifies column bed integrity).

Method Validation Framework (ICH Q2(R1))

To ensure regulatory compliance and scientific trustworthiness, the method is validated according to the , which dictate the parameters required to prove an analytical procedure is suitable for its intended purpose[3].

Validation_Logic ICH ICH Q2(R1) Validation Spec Specificity (Blank & Placebo) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Prec Precision (RSD < 2.0%) ICH->Prec Acc Accuracy (Recovery 98-102%) ICH->Acc Sens Sensitivity (LOD/LOQ) ICH->Sens

Caption: ICH Q2(R1) validation parameters and acceptance criteria logic tree.

Data Presentation: The following tables summarize the quantitative validation data, demonstrating the method's robustness for benzofuran derivative analysis[2].

Table 1: Optimized Chromatographic Parameters

ParameterSetting / ValueJustification
Stationary Phase Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) π−π interactions for aromatic selectivity.
Mobile Phase A 0.1% Formic Acid in WaterpH ~2.7 stabilizes the ester group.
Mobile Phase B 100% AcetonitrileLower backpressure than MeOH; sharp peaks.
Detection Wavelength 230 nm & 280 nm (PDA)Captures primary benzofuran UV transitions.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.

Table 2: ICH Q2(R1) Method Validation Summary

Validation ParameterAcceptance CriteriaObserved ResultStatus
Linearity Range R2≥0.999 1.0 - 100 µg/mL ( R2=0.9998 )Pass
Limit of Detection (LOD) S/N ratio 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio 10:10.15 µg/mLPass
Method Precision %RSD 2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.2%Pass
Specificity No interference at Rt​ Baseline resolved from blankPass
Conclusion

By grounding our chromatographic choices in the fundamental physicochemical properties of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, we have developed a highly specific, accurate, and robust HPLC method. The integration of stringent System Suitability Testing ensures that the protocol acts as an autonomous quality gatekeeper, fully compliant with ICH Q2(R1) standards[3].

References
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: 93670-28-1 | Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Source: AABlocks URL: [Link]

Sources

Application

Application Note: Structural Elucidation of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a detailed protocol and analysis for the structural characterization of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and analysis for the structural characterization of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry, medicinal chemistry, and drug development, this document outlines the experimental procedures for sample preparation, data acquisition, and spectral interpretation. By leveraging established principles of NMR spectroscopy and data from analogous structures, we present a comprehensive characterization of the title compound, highlighting key chemical shifts and coupling constants that confirm its molecular architecture. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of substituted benzofuran derivatives.

Introduction

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the dihydrobenzofuran class of molecules. Benzofuran and its derivatives are prevalent scaffolds in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. This application note details the use of ¹H and ¹³C NMR to confirm the identity and purity of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.

Molecular Structure:

Caption: Structure of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample is crucial for obtaining high-quality spectra.[3][4]

  • Weighing: Accurately weigh approximately 5-10 mg of purified methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.

NMR Data Acquisition

The following are generalized parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[5][6] Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good digital resolution.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon atom.

  • Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Spectral Width (SW): A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

Spectral Data and Interpretation

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7~6.9 - 7.1d~8.01H
H-6~6.8 - 7.0d~8.01H
H-4~6.7 - 6.9s-1H
H-2~4.6 - 4.8ddJ_gem ≈ 9.0, J_vic ≈ 6.02H
H-3~3.8 - 4.0m-1H
OCH₃ (ester)~3.7 - 3.8s-3H
5-CH₃ (aromatic)~2.2 - 2.4s-3H

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region (δ 6.7-7.1 ppm): The three protons on the benzene ring are expected to appear in this region. The protons at C-6 and C-7 will likely appear as doublets due to ortho-coupling, while the proton at C-4, being isolated, should appear as a singlet.

  • Dihydrofuran Ring Protons (δ 3.8-4.8 ppm): The protons on the dihydrofuran ring (H-2 and H-3) form a characteristic spin system. The two diastereotopic protons at C-2 will likely appear as a doublet of doublets due to geminal and vicinal coupling. The proton at C-3 is expected to be a multiplet due to coupling with the C-2 protons. The coupling constants between H-2 and H-3 are critical for determining the stereochemistry (cis or trans) of substituents on the dihydrofuran ring, although in this case, only one stereocenter is present.[7]

  • Methyl Protons (δ 2.2-3.8 ppm): Two sharp singlets are expected for the methyl groups. The aromatic methyl group (5-CH₃) will be more upfield compared to the electron-withdrawing ester methyl group (OCH₃).

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~170 - 175
C-7a~158 - 162
C-5~130 - 135
C-3a~128 - 132
C-6~125 - 130
C-4~120 - 125
C-7~108 - 112
C-2~70 - 75
OCH₃ (ester)~50 - 55
C-3~45 - 50
5-CH₃ (aromatic)~20 - 25

Interpretation of ¹³C NMR Spectrum:

  • Downfield Region (δ 158-175 ppm): The ester carbonyl carbon is expected at the most downfield chemical shift. The quaternary carbon C-7a, attached to the oxygen of the furan ring, will also be in this region.

  • Aromatic Region (δ 108-135 ppm): The remaining aromatic carbons will resonate in this range. The chemical shifts will be influenced by the substituents.

  • Upfield Region (δ 20-75 ppm): The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) and the two methyl groups will appear in this region. The carbon attached to the oxygen (C-2) will be more downfield than the other ring carbon (C-3).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion Prep Weigh & Dissolve Compound in CDCl3 with TMS Acq_H1 Acquire 1H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire 13C{1H} NMR Spectrum Prep->Acq_C13 Proc_H1 Phase & Baseline Correction Reference to TMS (0 ppm) Acq_H1->Proc_H1 Proc_C13 Phase & Baseline Correction Reference to CDCl3 (77.16 ppm) Acq_C13->Proc_C13 Analysis_H1 Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity - Coupling Constants Proc_H1->Analysis_H1 Analysis_C13 Analyze 13C Spectrum: - Chemical Shift - Number of Signals Proc_C13->Analysis_C13 Correlation Correlate 1H and 13C Data (Optional: 2D NMR - HSQC, HMBC) Analysis_H1->Correlation Analysis_C13->Correlation Conclusion Confirm Structure of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Correlation->Conclusion

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently confirm the structure of this and related dihydrobenzofuran derivatives. The predicted spectral data, based on established principles and analogous compounds, serves as a valuable reference for the analysis of newly synthesized materials in the field of organic and medicinal chemistry. For unambiguous assignment, particularly in more complex derivatives, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

  • A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. Retrieved from [Link]

  • Du, Z. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. Georgia State University. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved March 25, 2026, from [Link]

  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1–5. Retrieved from [Link]

  • da Silva, A. B., de Paula, J. E., & Bou, A. R. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(10), 1846-1853. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Al-Khayat, I., Dean, F. M., France, S. N., Matkin, D. A., Orabi, M. O. A., Robinson, M. L., ... & Varma, R. S. (1985). Acid-induced broadening of 1H n.m.r. signals in the 6-hydroxychroman and 5-hydroxydihydrobenzofuran series. Journal of the Chemical Society, Perkin Transactions 1, 1301-1309. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Cikotiene, I., & Karcı, F. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973-2978. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran, 2,3-dihydro-2-(1-methylethenyl)-. Retrieved from [Link]

  • Chegg. (2015). Solved Below is the predicted 13C NMR spectrum for either. Retrieved from [Link]

  • Ibrahim, M. A., & El-Gohary, N. S. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2947. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Cell Viability and Cytotoxicity Profiling of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Scaffolds

Introduction & Mechanistic Rationale Benzofuran derivatives represent a highly versatile class of heterocyclic compounds characterized by fused benzene and furan rings. In medicinal chemistry, they are extensively resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzofuran derivatives represent a highly versatile class of heterocyclic compounds characterized by fused benzene and furan rings. In medicinal chemistry, they are extensively researched for their potent biological activities, particularly as targeted anticancer and antimicrobial agents[1]. The compound Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1) serves as a critical synthetic scaffold. Structural modifications to this core—such as halogenation (e.g., bromination) or esterification at the C-2 and C-3 positions—significantly enhance antiproliferative activity against various human cancer cell lines, including A549 (lung) and HepG2 (liver) carcinomas[2].

Expertise & Causality in Assay Selection: Evaluating the cytotoxicity of novel benzofuran derivatives requires robust, self-validating in vitro assays. The MTT and CCK-8 (WST-8) assays are the industry gold standards for this purpose[3]. These colorimetric assays do not merely count cells; they measure the metabolic activity of the mitochondrial compartment. Because benzofuran derivatives frequently exert their cytotoxic effects by inducing mitochondrial dysfunction, reactive oxygen species (ROS) generation, and subsequent apoptosis[4], measuring mitochondrial dehydrogenase output provides a direct, causal link to the compound's mechanism of action. As mitochondrial activity drops due to benzofuran-induced oxidative stress, the reduction of tetrazolium salts into formazan dyes decreases proportionally, yielding a highly accurate viability readout.

Experimental Design & Self-Validating Systems

To ensure experimental trustworthiness and prevent false positives (such as the chemical reduction of tetrazolium salts by the benzofuran compound itself), this protocol employs an orthogonal validation approach:

  • Primary Screen: MTT Assay (endpoint read, requires cell lysis and intracellular formazan solubilization).

  • Orthogonal Validation: CCK-8 Assay (non-toxic, continuous read, produces water-soluble extracellular formazan).

By running these assays in parallel, researchers create a self-validating system where discrepancies between intracellular metabolic state and extracellular reductive capacity can be immediately identified.

Step-by-Step Protocols

Compound Preparation
  • Stock Solution: Dissolve the Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate derivative in cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM.

  • Storage: Store working aliquots at -20°C in dark amber tubes to prevent photodegradation.

  • Serial Dilution: Prepare a 2X concentration series in complete culture media (e.g., DMEM supplemented with 10% FBS). Final assay concentrations should range from 1 μM to 100 μM.

    • Critical Step: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity.

Cell Seeding
  • Harvest target cells (e.g., A549, HepG2, or MCF-7) at 80% confluence using Trypsin-EDTA.

  • Count cells and adjust the suspension to 5×104 cells/mL.

  • Seed 100 μL of the cell suspension into a 96-well flat-bottom tissue culture plate ( 5,000 cells/well).

  • Include the following mandatory control wells:

    • Vehicle Control: Cells + media containing 0.5% DMSO.

    • Positive Control: Cells + known cytotoxic agent (e.g., Cisplatin or Doxorubicin).

    • Blank Control: Media only (no cells) to subtract background absorbance.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for complete cell attachment.

Compound Treatment
  • Carefully aspirate the old media (or perform a half-media exchange if working with loosely adherent cells).

  • Add 100 μL of the serially diluted benzofuran compound to the respective wells.

  • Incubate for the desired exposure time (typically 48 or 72 hours) to capture both early and late apoptotic events[3].

Viability Readout: MTT Assay (Primary Screen)
  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a phase-contrast microscope.

  • Carefully aspirate the media without disturbing the crystal layer at the bottom of the well.

  • Add 100 μL of pure DMSO to each well to solubilize the formazan crystals.

  • Place the plate on an orbital shaker for 10 minutes at room temperature.

  • Measure absorbance at 570 nm using a microplate reader.

Viability Readout: CCK-8 Assay (Orthogonal Validation)
  • Add 10 μL of CCK-8 reagent directly to the 100 μL of culture media in each well.

  • Incubate for 1-2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

Data Presentation & Analysis

Calculate cell viability using the following formula:

%Viability=(Avehicle​−Ablank​Atreated​−Ablank​​)×100

Representative Quantitative Data Summary: The table below summarizes the expected half-maximal inhibitory concentrations ( IC50​ ) of various benzofuran derivatives, demonstrating how structural modifications on the core methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate scaffold influence potency across different cancer cell lines[1][2].

Compound Scaffold / DerivativeStructural ModificationsTarget Cell LineAssay Type IC50​ (μM)
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate Unmodified Core ScaffoldA549 (Lung)MTT> 80.0
Halogenated Benzofuran DerivativeC-4 Chloro, C-6 AcetylA549 (Lung)MTT6.3 ± 2.5
Halogenated Benzofuran DerivativeC-6 DibromoacetylHepG2 (Liver)CCK-811.0 ± 3.2
Piperazine-based BenzofuranC-2 Piperazine fusionMCF-7 (Breast)MTT< 10.0

Visualizations

Workflow A Cell Seeding (96-well plate) B Compound Treatment (48-72h incubation) A->B C Add Viability Reagent (MTT or CCK-8) B->C D Incubation (1-4h at 37°C) C->D E Absorbance Readout (Microplate Reader) D->E F Data Analysis (IC50 Calculation) E->F

Figure 1: Standardized high-throughput workflow for in vitro cell viability assessment.

Pathway Compound Benzofuran Derivative (Treatment) ROS ROS Generation Compound->ROS Induces Mito Mitochondrial Dysfunction (Decreased Dehydrogenase Activity) ROS->Mito Oxidative Stress Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Cell Apoptosis (Decreased Viability Signal) Caspase->Apoptosis Execution Phase

Figure 2: Mechanistic pathway of benzofuran-induced cytotoxicity and apoptosis.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PMC (nih.gov) URL:[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Advances (rsc.org) URL:[Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: PMC (nih.gov) URL:[Link]

Sources

Application

Application Note: Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in Advanced Heterocyclic Synthesis &amp; Drug Discovery

Pharmacological Significance of the 2,3-Dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran core is a privileged pharmacophore in modern medicinal chemistry. Unlike fully aromatic benzofurans, the sp³-hybridized C2 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged pharmacophore in modern medicinal chemistry. Unlike fully aromatic benzofurans, the sp³-hybridized C2 and C3 carbons of the dihydrobenzofuran ring introduce three-dimensional conformational flexibility. This geometric property is critical for high-affinity binding in deep enzymatic pockets. For instance, in the kinase domain of Interleukin-1 receptor-associated kinase 4 (IRAK4),[1]. Furthermore, functionalized dihydrobenzofurans exhibit significant anti-inflammatory properties by[2].

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1) serves as a highly versatile advanced intermediate. The C3-methyl ester provides a synthetic handle for [3], while the 5-methyl group modulates the electronic density of the aromatic ring, directing subsequent electrophilic substitutions with high precision.

Mechanistic Pathways & Synthetic Causality

The strategic value of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate lies in its orthogonal reactivity, allowing researchers to selectively modify specific vectors of the molecule without degrading the heterocyclic core.

  • Pathway A (Aromatization): The dihydrofuran ring can be oxidized to a fully aromatic benzofuran. The C3-ester acts as an electron-withdrawing group, stabilizing the intermediate radical cation during oxidative dehydrogenation (e.g., using DDQ) and [4].

  • Pathway B (C7-Functionalization): The oxygen atom of the fused ring strongly activates the ortho and para positions. Because the para-position (C5) is sterically and electronically blocked by the methyl group, electrophilic aromatic substitution (EAS) is forced to be highly regioselective at the C7 position, yielding[5].

  • Pathway C (Ester Derivatization): The methyl ester can undergo mild saponification. Retaining the dihydrofuran ring is highly sensitive to strong acids; therefore, base-catalyzed hydrolysis (LiOH) is the mechanistically sound choice to yield the corresponding carboxylic acid without triggering ether cleavage or ring-opening[3].

Pathways Start Methyl 5-methyl-2,3-dihydro -1-benzofuran-3-carboxylate Oxidation Aromatization (DDQ) Oxidation Start->Oxidation Pathway A Ester Ester Hydrolysis (LiOH/THF) Start->Ester Pathway B EAS Electrophilic Aromatic Substitution (NBS) Start->EAS Pathway C Product1 Methyl 5-methylbenzofuran -3-carboxylate Oxidation->Product1 Product2 5-methyl-2,3-dihydro -1-benzofuran-3-carboxylic acid Ester->Product2 Product3 Methyl 7-bromo-5-methyl-2,3-dihydro -1-benzofuran-3-carboxylate EAS->Product3

Divergent synthetic pathways of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.

Quantitative Data Presentation

To guide experimental design, the following tables summarize the optimization parameters for scaffold manipulation and the resulting pharmacological profiles of the derivatives.

Table 1: Optimization of Aromatization Conditions for 2,3-Dihydrobenzofuran-3-carboxylates [4]

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1Pd/C, AirToluene1102445High temp leads to partial ring opening.
2PhI(OAc)₂MeOH251230Competitive methoxylation observed.
3DDQDCM251288Clean conversion, mild conditions.
4 DDQ Dioxane 100 4 95 Optimal kinetic profile for aromatization.

Table 2: Pharmacological Profiles of 2,3-Dihydrobenzofuran Derivatives

Target / Disease ModelDerivative ScaffoldKey Biological EffectPotency (IC₅₀ / EC₅₀)Ref.
IRAK4 (DLBCL)C3-Amide DihydrobenzofuransKinase inhibition, Apoptosis8.7 nM[1]
COX-2 / PGE2Fluorinated/Brominated AnalogsAnti-inflammatory1.5 - 20 μM[2]
Cancer Cell LinesN-phenylamide derivativesGrowth inhibition (HCT15)2.37 μM[6]
5-HT2A ReceptorC4-Alkylated AminesRadioligand displacement2.4 kcal/mol (Binding)[7]

Experimental Protocols (Self-Validating Systems)

Reproducibility in heterocyclic synthesis requires built-in quality control. The following protocols integrate self-validation checkpoints to ensure structural integrity at every step.

Protocol 1: Regioselective C7-Bromination

Objective: Synthesis of Methyl 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate[5]. Causality: N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine, preventing polybromination. The C5-methyl group blocks the para-position, forcing regioselective bromination exclusively at C7.

Step-by-Step Methodology:

  • Initiation: Dissolve Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (1.0 eq, 5.2 mmol) in anhydrous DMF (15 mL) under an argon atmosphere. Cool the reaction flask to 0 °C.

  • Electrophilic Addition: Add NBS (1.05 eq, 5.46 mmol) portion-wise over 15 minutes in the dark to prevent radical-mediated side reactions.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Quenching: Pour the mixture into ice-cold water (50 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint:

  • Visual: The solution transitions from colorless to pale yellow upon NBS addition.

  • Analytical: An aliquot analyzed via TLC (Hexane/EtOAc 4:1) must show a new spot with a higher Rf value than the starting material (due to the lipophilic bromine atom). LC-MS must confirm the isotopic pattern characteristic of a single bromine atom (M and M+2 peaks at a ~1:1 ratio, m/z 271.0 and 273.0).

Protocol 2: Ester Hydrolysis and Amide Library Generation

Objective: Conversion to 2,3-dihydrobenzofuran-3-carboxamides (Precursors for IRAK4 inhibitors)[1]. Causality: Hydrolysis with LiOH avoids harsh acidic conditions that might cleave the dihydrofuran ether linkage. HATU is selected as the coupling reagent because it is highly efficient for sterically hindered secondary carboxylic acids (C3 position) and minimizes epimerization.

Step-by-Step Methodology:

  • Saponification: Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4 hours.

  • Acidification: Acidify to pH 3 using 1M HCl, extract with EtOAc, and evaporate to yield the crude carboxylic acid.

  • Amidation: Dissolve the crude acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) and stir for 12 hours at 25 °C. Purify via Prep-HPLC.

Self-Validation Checkpoint:

  • Post-Saponification: Crude ¹H-NMR must show the complete disappearance of the sharp methyl ester singlet at ~3.7 ppm.

  • Post-Amidation: HPLC trace should indicate >95% conversion. High-resolution mass spectrometry (HRMS) must confirm the [M+H]⁺ of the target amide.

Workflow Step1 Step 1: Ester Hydrolysis Reagents: LiOH, THF/H2O Temp: 25°C, 4h QC1 QC1 Step1->QC1 Step2 Step 2: Amide Coupling Reagents: HATU, DIPEA, R-NH2 Solvent: DMF, 25°C, 12h QC1->Step2 Pass QC2 QC Check 2 HPLC & NMR Confirm amide formation Step2->QC2 Step3 Step 3: Purification Prep-HPLC (C18) H2O/MeCN (0.1% TFA) QC2->Step3 Pass Final Bioactive 2,3-Dihydrobenzofuran Amide Library Step3->Final

Step-by-step self-validating workflow for dihydrobenzofuran amide library synthesis.

References

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 2017.[Link][3]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019.[Link][6]

  • 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 1991.[Link][7]

  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 2023.[Link][1]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI International Journal of Molecular Sciences, 2023.[Link][2]

  • Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 2019.[Link][4]

Sources

Method

Application Note: Advanced LC-MS/MS Sample Preparation and Quantification of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Analyte Profiling and Mechanistic Rationale Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (MMDBC) is a structurally significant intermediate and active scaffold. The 2,3-dihydrobenzofuran core is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Mechanistic Rationale

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (MMDBC) is a structurally significant intermediate and active scaffold. The 2,3-dihydrobenzofuran core is a privileged structure frequently found in potent pharmacological agents, including PPARα agonists and targeted anticancer therapeutics[1][2].

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for MMDBC in complex biological matrices (e.g., plasma or tissue homogenates), understanding its physicochemical properties is critical for rational method design:

  • Ionization Causality: MMDBC possesses a methyl ester and an ether oxygen within the dihydrobenzofuran ring. These heteroatoms act as excellent proton acceptors, making Positive Electrospray Ionization (ESI+) the optimal mode, typically yielding a strong [M+H]+ precursor ion[1]. The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state, maximizing sensitivity[2].

  • Extraction Causality: The molecule is moderately lipophilic (estimated LogP ~2.5). While simple Protein Precipitation (PPT) can release the analyte from plasma proteins, PPT alone fails to remove endogenous phospholipids. Phospholipids co-elute with lipophilic analytes and compete for charge droplets in the ESI source, causing severe ion suppression. Therefore, we couple PPT with Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to selectively trap the dihydrobenzofuran core while washing away polar interferents[3].

Experimental Workflow & Self-Validating Logic

To ensure Trustworthiness , this protocol is engineered as a self-validating system. A Stable Isotope-Labeled Internal Standard (SIL-IS), such as MMDBC-d3, is spiked into the raw matrix before any processing occurs. Because the SIL-IS is chemically identical to the target analyte, it experiences the exact same extraction recovery (RE) and matrix effect (ME). By strictly measuring the peak area ratio (Analyte / SIL-IS), the assay mathematically cancels out volumetric errors, extraction losses, and ion suppression, validating its own accuracy in every single run.

G cluster_0 Self-Validating Sample Preparation Workflow S1 Raw Plasma (50 µL) S2 Spike SIL-IS (Internal Control) S1->S2 S3 PPT: Add 150 µL ACN (Denature Proteins) S2->S3 S4 Centrifuge (14,000g, 10 min) S3->S4 S5 SPE Clean-up (HLB Sorbent) S4->S5 S6 Elute & Reconstitute S5->S6 LCMS LC-MS/MS Analysis (ESI+ MRM) S6->LCMS

Fig 1. End-to-end sample preparation workflow emphasizing early SIL-IS integration.

Step-by-Step Methodology: PPT-SPE Hybrid Extraction

This protocol is optimized for 50 µL of mammalian plasma, balancing high throughput with rigorous sample clean-up.

Step 1: Analyte Disruption & Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL MMDBC-d3 in 50% methanol). Causality: Spiking in highly aqueous/organic mixtures prevents localized protein shock while ensuring equilibration with the endogenous matrix.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid. Causality: The organic solvent strips the hydration shell from plasma proteins, causing them to unfold and precipitate, effectively releasing protein-bound MMDBC.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a new tube and dilute with 450 µL of LC-MS grade water. Causality: Diluting the ACN content to <25% is mandatory to ensure the analyte retains affinity for the SPE sorbent in the next step.

Step 2: Solid-Phase Extraction (SPE) Use a 30 mg/1 cc Oasis HLB (or equivalent divinylbenzene/N-vinylpyrrolidone copolymer) cartridge.

  • Conditioning: Pass 1 mL of Methanol through the cartridge to solvate the polymeric chains.

  • Equilibration: Pass 1 mL of Water to establish an aqueous environment for sample loading.

  • Loading: Load the 600 µL diluted supernatant from Step 1. Causality: The lipophilic dihydrobenzofuran ring partitions into the hydrophobic regions of the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Causality: This specific concentration is strong enough to elute highly polar salts and small peptides, but too weak to disrupt the hydrophobic binding of MMDBC.

  • Elution: Elute the target analyte with 2 × 250 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is performed using a sub-2-micron C18 column to ensure sharp peak shapes and minimize run times.

Table 1: Optimized Chromatographic and Mass Spectrometric Parameters

ParameterSpecification / Setting
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Profile 0-0.5 min: 30% B; 0.5-2.5 min: 30% 90% B; 2.5-3.5 min: 90% B; 3.6-4.5 min: 30% B
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 500 °C
MRM Transition (Analyte) m/z 193.1 m/z 133.0 (Quantifier); m/z 193.1 m/z 105.0 (Qualifier)

Method Validation & Data Presentation

A robust LC-MS/MS method must prove its reliability through quantitative validation. The logical relationship between Extraction Recovery (RE) and Matrix Effect (ME) dictates the final assay sensitivity.

G A Total LC-MS/MS Signal Output B Absolute Analyte Concentration B->A Contributes to C Extraction Recovery (RE) (Physical Loss) C->A Modulates D Matrix Effect (ME) (Ion Suppression) D->A Suppresses E SIL-IS Normalization (Self-Validating Correction) E->A Yields Accurate Ratio E->C Tracks E->D Tracks

Fig 2. Logical architecture of the self-validating SIL-IS normalization system.

Table 2: Representative Validation Data for MMDBC in Human Plasma

Concentration LevelExtraction Recovery (RE, %)Matrix Effect (ME, %)Intra-day Precision (CV, %)Accuracy (% Bias)
LQC (2 ng/mL) 88.4 ± 3.294.1 ± 4.54.1+2.5
MQC (50 ng/mL) 90.1 ± 2.896.3 ± 2.13.2-1.1
HQC (400 ng/mL) 89.5 ± 2.598.0 ± 1.82.8+0.8

Note: A Matrix Effect value close to 100% indicates negligible ion suppression, directly validating the efficacy of the PPT-SPE hybrid clean-up strategy.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at:[Link]

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • New Sample Preparation Method for Honey Volatiles Fingerprinting Based on Dehydration Homogeneous Liquid–Liquid Extraction (DHLLE). MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate synthesis

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. This document provid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to help improve reaction yield and purity. The protocols and insights are based on established principles of organic synthesis and a comprehensive review of related chemical literature.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The synthesis of specific derivatives, such as Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, often involves an intramolecular cyclization reaction, which can be sensitive to various experimental parameters. This guide will focus on a common and effective method for this transformation: the palladium-catalyzed intramolecular carboalkoxylation of a 2-allylphenol derivative. By understanding the key mechanistic steps and potential pitfalls, researchers can systematically troubleshoot and optimize their reaction outcomes.

Assumed Synthetic Route: Palladium-Catalyzed Intramolecular Carboalkoxylation

For the purpose of this guide, we will consider a plausible synthetic route involving the palladium-catalyzed intramolecular carboalkoxylation of a suitably substituted 2-allylphenol precursor. This approach is well-documented for the synthesis of the 2,3-dihydrobenzofuran core.[1][2] The key transformation is the cyclization of a molecule like methyl 2-((2-bromoprop-2-en-1-yl)oxy)-5-methylbenzoate or a related phenol.

Troubleshooting Guide

This section is designed to address common issues encountered during the synthesis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate via palladium-catalyzed intramolecular carboalkoxylation.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.

  • Improper Ligand Choice: The choice of phosphine ligand is crucial for the stability and reactivity of the palladium catalyst.

    • Solution: For this type of transformation, bulky, electron-rich phosphine ligands often give good results. If you are using a standard ligand like PPh₃ and observing low yield, consider switching to a more specialized ligand such as a biaryl phosphine (e.g., SPhos, XPhos) or a Josiphos-type ligand.

  • Incorrect Base: The base plays a critical role in the reaction, often facilitating the deprotonation of the phenol and influencing the catalyst's activity.

    • Solution: If a weak base like K₂CO₃ is being used, consider switching to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. The choice of base can be solvent-dependent, so a small-scale screen of different bases may be necessary.

  • Suboptimal Reaction Temperature: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of degradation products. Be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.

Problem 2: Formation of Significant Side Products

Common Side Products and Mitigation Strategies

  • De-allylation of the Starting Material: The allyl group can be cleaved under certain conditions, leading to the formation of 4-methylphenol.

    • Cause: This is often promoted by acidic conditions or certain transition metal impurities.

    • Solution: Ensure the reaction is run under basic conditions. Purify the starting material to remove any acidic impurities.

  • Isomerization of the Allyl Group: The double bond of the allyl group can migrate to form a more stable internal alkene.

    • Cause: This can be catalyzed by the palladium catalyst itself, especially at higher temperatures or with prolonged reaction times.

    • Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Homocoupling of the Starting Material: Two molecules of the starting material can couple to form a biaryl species.

    • Cause: This is a common side reaction in palladium-catalyzed cross-coupling reactions, especially at high catalyst loadings or when the rate of intramolecular cyclization is slow.

    • Solution: Decrease the catalyst loading. Ensure that the reaction is not being run for an unnecessarily long time.

Problem 3: Difficulty in Product Purification

Challenges and Recommended Procedures

  • Co-elution with Starting Material: The product and starting material may have similar polarities, making separation by column chromatography difficult.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product contains a basic nitrogen atom, an acid wash during the workup can help to separate it from the neutral starting material.

  • Presence of Persistent Impurities: Some impurities may be difficult to remove by standard purification techniques.

    • Solution: Consider recrystallization as an alternative or additional purification step. If the impurity is a constitutional isomer, preparative HPLC may be required.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed intramolecular carboalkoxylation to form the 2,3-dihydrobenzofuran ring?

A1: The catalytic cycle generally proceeds through the following key steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate) of the starting material to form a Pd(II) species.

  • Intramolecular Carbopalladation: The palladium complex coordinates to the alkene of the allyl group, followed by intramolecular insertion of the alkene into the Pd-aryl bond. This forms a five-membered ring.

  • β-Hydride Elimination or Reductive Elimination: Depending on the specific substrate and reaction conditions, the cycle can be terminated by either β-hydride elimination to give an unsaturated product, or reductive elimination to give the desired saturated 2,3-dihydrobenzofuran and regenerate the Pd(0) catalyst.

Q2: Can I use a different catalyst system for this reaction?

A2: Yes, several other catalyst systems have been reported for the synthesis of 2,3-dihydrobenzofurans. These include gold-catalyzed reactions, which can be effective for atom transfer radical cyclizations, and rhodium-catalyzed C-H activation strategies.[3][4] The choice of catalyst will depend on the specific starting material and the desired functional group tolerance.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting material, product, and any major side products. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended. This will allow you to track the consumption of the starting material and the formation of the product and byproducts over time.

Q4: What are the key safety precautions I should take when running this reaction?

A4:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents.

  • Pressure: If the reaction is heated in a sealed tube, ensure that the tube is designed to withstand the expected pressure at the reaction temperature.

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular Carboalkoxylation

This is a representative procedure and may require optimization for the specific substrate.

  • To an oven-dried Schlenk tube, add the 2-allylphenol starting material (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended RangeNotes
Catalyst Loading 1-10 mol%Higher loading may increase reaction rate but can also lead to more side products.
Ligand:Metal Ratio 1:1 to 4:1This ratio can significantly impact catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base should be optimized for the specific substrate and solvent.
Solvent Toluene, Dioxane, DMF, AcetonitrileThe solvent should be anhydrous and degassed.
Temperature 80-140 °CHigher temperatures may be required for less reactive substrates.

Visualizing the Workflow

Logical Flow for Troubleshooting Low Yield

Caption: A flowchart for troubleshooting low product yield in the synthesis.

Reaction Mechanism Overview

Reaction_Mechanism Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Pd0->Ox_Add Aryl_Halide Starting Material (Aryl-X) Aryl_Halide->Ox_Add PdII_Complex Pd(II) Intermediate (Aryl-Pd-X) Ox_Add->PdII_Complex Carbopalladation Intramolecular Carbopalladation PdII_Complex->Carbopalladation Cyclized_Intermediate Cyclized Pd(II) Intermediate Carbopalladation->Cyclized_Intermediate Red_Elim Reductive Elimination Cyclized_Intermediate->Red_Elim Red_Elim->Pd0 Regeneration Product Product (Dihydrobenzofuran) Red_Elim->Product

Caption: A simplified overview of the palladium-catalyzed reaction mechanism.

References

  • Koy, M., Engle, K. M., Henling, L. M., Takase, M. K., & Grubbs, R. H. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters, 17(8), 1986–1989. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(18), 4124-4127. [Link]

  • Chemical Synthesis Database. methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C–H Activation of N-Phenoxyacetamides and Carbooxygenation of 1,3-Dienes for the Construction of Dihydrobenzofurans. Organic Letters, 23(10), 3844-3849. [Link]

  • Röser, J., Roth, S. V., & Bräse, S. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Organic Chemistry Frontiers, 3(11), 1473-1476. [Link]

  • Ahmad, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16356-16386. [Link]

  • Zhu, R. R., Hou, X. Q., & Du, D. M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3681. [Link]

Sources

Optimization

Minimizing impurities and byproducts during Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate synthesis

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize impurities and maximize yield and purity.

Introduction

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in a range of natural products and pharmaceuticals. The most common synthetic route involves the reaction of p-cresol with a suitable three-carbon electrophile followed by an intramolecular cyclization. While conceptually straightforward, this synthesis is often plagued by the formation of several impurities and byproducts that can complicate purification and reduce overall yield. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The primary impurities typically arise from side reactions of the starting materials and intermediates. The most prevalent are:

  • O-vs. C-Alkylation Byproducts: The initial reaction between p-cresol and an alkylating agent can occur at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).

  • Unreacted Starting Materials: Incomplete conversion will leave residual p-cresol and the alkylating agent.

  • Over-alkylation Products: The phenoxide intermediate can react with a second molecule of the alkylating agent.

  • Polymeric Material: Under certain conditions, especially with strong acids or high temperatures, resinous or polymeric byproducts can form.

Q2: My reaction turns dark brown/black. Is this normal, and what causes it?

A2: Significant color change, particularly to dark brown or black, often indicates the formation of degradation products or polymeric material. This can be caused by:

  • High Reaction Temperatures: Excessive heat can promote decomposition of starting materials or intermediates.

  • Presence of Oxygen: Oxidative side reactions can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can catalyze polymerization or degradation pathways.

Q3: Why is my isolated yield consistently low, even with full conversion of starting materials?

A3: Low isolated yields despite high conversion often point to issues during the workup and purification stages. Potential causes include:

  • Product Loss During Extraction: The product may have some water solubility, leading to losses in the aqueous phase during liquid-liquid extraction.

  • Difficulties in Crystallization/Purification: The presence of closely related impurities can sometimes inhibit crystallization or co-elute during column chromatography.

  • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive products during column chromatography. Using deactivated (e.g., with triethylamine) or alternative stationary phases (e.g., alumina) may be necessary.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield & Significant Unreacted p-Cresol 1. Inefficient Base: The base used may not be strong enough to fully deprotonate the p-cresol, leading to incomplete formation of the reactive phenoxide. 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.1. Base Selection: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before workup.
Presence of a Major C-Alkylated Impurity The reaction conditions favor electrophilic aromatic substitution on the cresol ring over O-alkylation. This is more common with certain electrophiles and Lewis acid catalysts.Solvent & Catalyst Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. Avoid strong Lewis acids that can activate the aromatic ring.
Difficult Purification (Oily Product, Co-eluting Spots) The crude product contains impurities with similar polarity to the desired product, making separation by standard chromatography or crystallization challenging.1. Optimize Reaction Selectivity: Address the root cause of impurity formation using the recommendations above. 2. Advanced Purification: Consider using a different solvent system for chromatography, or explore alternative purification techniques like preparative HPLC or fractional distillation under reduced pressure.
Formation of Polymeric Byproducts Harsh reaction conditions (high temperature, strong acid/base) are promoting undesired polymerization pathways.1. Milder Conditions: Reduce the reaction temperature and use the minimum necessary concentration of catalyst/base. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent oxidative polymerization.[1][2]

Visualizing the Reaction: Main Pathway vs. Side Reactions

The following diagram illustrates the desired reaction pathway leading to the target molecule versus the common side reaction of C-alkylation.

G pCresol p-Cresol Phenoxide p-Methylphenoxide pCresol->Phenoxide Deprotonation O_Intermediate O-Alkylated Intermediate Phenoxide->O_Intermediate O-Alkylation (Desired) C_Intermediate C-Alkylated Byproduct Phenoxide->C_Intermediate C-Alkylation (Side Reaction) AlkylatingAgent Methyl Acrylate (or equivalent) AlkylatingAgent->O_Intermediate AlkylatingAgent->C_Intermediate Base Base (e.g., K₂CO₃) Base->Phenoxide Target Methyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate O_Intermediate->Target Intramolecular Cyclization

Caption: Desired O-alkylation vs. undesired C-alkylation pathway.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate by favoring the desired reaction pathway.

Materials:

  • p-Cresol

  • Methyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere of nitrogen.

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by p-cresol (1.0 equivalent). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Slowly add methyl acrylate (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Troubleshooting Workflow

The following diagram provides a step-by-step decision-making process for troubleshooting a problematic synthesis.

G start Start Synthesis monitor Monitor Reaction by TLC/HPLC start->monitor complete Reaction Complete? monitor->complete workup Perform Aqueous Workup complete->workup Yes check_conditions Check Temp, Time, Base Stoichiometry complete->check_conditions No analyze Analyze Crude Product (NMR, GC-MS) workup->analyze pure Is Purity >95%? analyze->pure end Obtain Pure Product pure->end Yes troubleshoot Troubleshoot Reaction pure->troubleshoot No purify Purify by Column Chromatography purify->end check_impurities Identify Impurities troubleshoot->check_impurities check_conditions->monitor optimize_purification Optimize Purification (Solvent, Stationary Phase) check_impurities->optimize_purification optimize_purification->purify

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Troubleshooting

Overcoming degradation of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate during long-term storage

Welcome to the Advanced Troubleshooting Guide for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of this compound during long-term storage.

This guide moves beyond basic "store at -20°C" advice. Here, we deconstruct the exact chemical mechanisms causing your compound to degrade, provide diagnostic FAQs to identify your specific issue, and outline a self-validating, fail-proof storage protocol.

Part 1: The Chemical Causality of Degradation

To stop degradation, you must first understand the enemy. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate possesses two highly reactive structural motifs that dictate its shelf-life:

  • The Methyl Ester Group (Hydrolysis): Esters are inherently susceptible to nucleophilic attack by water. In the presence of trace moisture, the ester bond is cleaved, resulting in the formation of the parent carboxylic acid and methanol (1)[1]. This process is auto-catalytic; as carboxylic acid accumulates, the local pH drops, further accelerating hydrolysis (2)[2].

  • The Dihydrobenzofuran Ring (Autoxidation): The oxygen-containing heterocycle and benzylic positions are highly prone to autoxidation. When exposed to atmospheric oxygen and light, free radical chain reactions generate hydroperoxides, which eventually lead to ring cleavage or polymerization (3)[3].

DegradationMechanisms A Methyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate D Ester Hydrolysis A->D Nucleophilic Attack F Autoxidation A->F Radical Initiation B Moisture (H2O) B->D C Oxygen / UV Light C->F E Carboxylic Acid + Methanol D->E Mass Shift: -14 Da G Hydroperoxides & Ring Cleavage F->G Mass Shift: +16/32 Da

Fig 1: Dual degradation pathways of the benzofuran ester via hydrolysis and autoxidation.

Part 2: Troubleshooting FAQs

Q: I stored my compound at 4°C, but my LC-MS shows a new major peak with a mass of [M-14]. What happened? A: A mass loss of 14 Da is the classic signature of ester hydrolysis (loss of the methyl group [-15 Da] and addition of a proton [+1 Da]). Storing the compound at 4°C in a standard vial often leads to condensation inside the glass when the vial is repeatedly opened at room temperature. This introduced moisture directly attacks the ester bond.

Q: My sample has turned slightly yellow over six months in the freezer. Is it still usable for my bioassay? A: No. Yellowing is a macroscopic indicator of autoxidation in dihydrobenzofuran derivatives. The propagation of free radicals leads to the formation of conjugated degradation products (such as quinone-like structures) (3)[3]. Because these degradation products can be highly reactive and cytotoxic, using this batch will introduce confounding variables into your assay. You must re-purify the compound via preparative HPLC.

Q: Can I just dissolve the whole batch in DMSO and freeze it to prevent degradation? A: Highly discouraged for long-term storage. DMSO is notoriously hygroscopic (it absorbs water from the air rapidly). Freezing an ester in DMSO almost guarantees slow hydrolysis over time due to the absorbed water. Always store the compound as a dry powder.

Part 3: Quantitative Stability Data

To demonstrate the critical importance of atmospheric control, observe the accelerated 12-month stability data below. Notice how temperature control alone is insufficient to prevent degradation.

Storage TempAtmosphereHumidity Control12-Month Recovery (%)Primary Degradant Identified
25°CAmbient AirNone41.2%Carboxylic Acid (Hydrolysis)
4°CAmbient AirNone73.5%Carboxylic Acid (Hydrolysis)
-20°CAmbient AirNone88.1%Hydroperoxides (Oxidation)
-20°C Argon Purged PTFE + Desiccant 99.4% None Detected

Part 4: Validated Protocol: Argon-Purged Cryo-Storage

To achieve the 99.4% recovery rate shown above, you must sever the causal links to degradation (Water and Oxygen). This protocol is designed as a self-validating system —meaning if the protective environment fails, the system will visually alert you before the compound is ruined.

Step-by-Step Methodology
  • High-Vacuum Desiccation (Moisture Eradication):

    • Action: Dry the purified compound under high vacuum (<0.1 mbar) for a minimum of 12 hours.

    • Causality: Removes trace solvents and residual water that act as the nucleophile for ester hydrolysis.

  • Aliquot into Amber Vials (Photolytic Protection):

    • Action: Transfer the dried powder into oven-dried, amber glass vials. Do not store in a single bulk vial.

    • Causality: Amber glass blocks UV light, preventing the photo-initiation of free radicals that trigger autoxidation. Aliquoting prevents repeated freeze-thaw condensation cycles.

  • Argon Displacement (Oxygen Eradication):

    • Action: Insert a sterile needle attached to an Argon gas line (fitted with a 0.22 µm filter) into the vial. Purge the headspace gently for 60 seconds.

    • Causality: Argon is heavier than air and nitrogen. It sinks to the bottom of the vial, creating an inert, protective blanket over the solid compound, starving the autoxidation pathway of molecular oxygen.

  • Hermetic Sealing:

    • Action: Cap immediately with a PTFE-lined silicone septum cap.

    • Causality: Standard rubber septa are permeable to oxygen over long periods. PTFE provides a chemically inert, impermeable barrier.

  • Self-Validating Secondary Containment:

    • Action: Place the sealed vials into a vacuum-sealed bag or a desiccator jar containing blue indicating silica gel .

    • Validation Checkpoint: The silica gel acts as your system monitor. If the gel turns pink, the moisture barrier has been breached. You now know to re-dry the compound before hydrolysis occurs.

  • Cryogenic Storage:

    • Action: Transfer the secondary container to a -20°C freezer.

StorageWorkflow S1 High Vacuum Desiccation S2 Amber Vial Aliquot S1->S2 S3 Argon Gas Purge S2->S3 S4 PTFE Septum Seal S3->S4 S5 -20°C Storage w/ Silica Gel S4->S5

Fig 2: Validated step-by-step inert storage workflow to prevent moisture and oxygen ingress.

Part 5: References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: carbodiimide.com URL:2

  • (PDF) Oxidative stability of fatty acid alkyl esters: A review Source: researchgate.net URL:3

  • Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL:1

Sources

Optimization

Resolving baseline noise in HPLC analysis of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) troubleshooting. This guide is specifically engineered for researchers and drug development professionals analyzing Methyl 5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) troubleshooting. This guide is specifically engineered for researchers and drug development professionals analyzing Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate and related benzofuran derivatives.

Because benzofuran derivatives are typically analyzed via reversed-phase HPLC (RP-HPLC) with UV detection (commonly between 254 nm and 285 nm)[1][2], achieving a stable baseline is critical. A high baseline noise directly degrades the Signal-to-Noise (S/N) ratio, rendering the Limit of Detection (LOD) and Limit of Quantitation (LOQ) unreliable[3][4].

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must visually classify the noise profile. The morphology of the baseline anomaly dictates the troubleshooting path.

BaselineDiagnostics Start Observe Baseline Noise Profile Type1 Periodic / Pulsating Noise (Synchronized with pump) Start->Type1 Type2 Random / High-Frequency (Spiky, erratic) Start->Type2 Type3 Drift / Broad Undulations (Wandering baseline) Start->Type3 Cause1 Pump Check Valve Leak or Air in Pump Head Type1->Cause1 Cause2 Detector Lamp Aging or Dirty Flow Cell Type2->Cause2 Cause3 Column Bleed, Matrix Effect, or Gradient Mixing Type3->Cause3 Fix1 Purge system, replace check valves/seals Cause1->Fix1 Fix2 Clean flow cell, replace UV lamp Cause2->Fix2 Fix3 Equilibrate column, use static mixers Cause3->Fix3

Fig 1: Diagnostic decision tree for identifying and resolving HPLC baseline noise.

Troubleshooting Guide & FAQs

Section A: Mobile Phase & Pumping Systems

Q: Why does the baseline drift and exhibit high-frequency noise during the gradient elution of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate? A: This is typically a solvent mixing or purity issue. In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete mixing[5]. When analyzing benzofuran esters, you are likely using a water/acetonitrile or water/methanol gradient. If the solvents are not perfectly homogenized before reaching the flow cell, localized concentration gradients create "schlieren lines" (refractive index micro-fluctuations) that scatter UV light. Mechanistic Fix: Install a high-efficiency static mixer to ensure uniform solvent blending[5]. Additionally, ensure you are using highly filtered LC-MS grade solvents, as impurities accumulate and elute as phantom peaks or broad noise[3][6].

Q: I am observing a rhythmic, periodic pulsation in the baseline. How does this impact quantification, and what is the root cause? A: Periodic noise that looks like a uniform zigzag pattern is almost exclusively linked to the pumping system[7]. It is caused by either a faulty check valve or dissolved air in the pump head[6]. Causality: If a check valve fails to seal properly, mobile phase flows backward during the pump's compression stroke. This causes a momentary drop in flow rate and pressure. Because the refractive index of the mobile phase is pressure- and flow-dependent, this physical pulsation translates into an optical pulsation in the UV detector. Ensure your in-line degasser is functioning properly to remove dissolved gases[6].

Section B: Detector & Optical Path

Q: The baseline is completely erratic and spiky (random noise) at 254 nm, even under isocratic conditions. Is my column degrading? A: No. Random, high-frequency noise (spiky and non-uniform) is an optical or electronic issue, not a chromatographic one[7]. Causality: This occurs when the UV lamp (Deuterium or Tungsten) has exceeded its operational lifespan, resulting in low energy output. When light energy drops, the detector's photomultiplier amplifies the signal to compensate, simultaneously amplifying background electronic noise. Alternatively, a dirty flow cell with contaminated quartz windows will scatter light erratically. Check the lamp's ignition hours and perform a flow cell flush.

Section C: Column & Sample Matrix

Q: How do I know if the noise is caused by the sample matrix or column phase dewetting? A: As columns age, the silica backbone materials (silanes, siloxanes) can break down or lose protective end-capping, leading to column bleed and increased noise[3][4]. Furthermore, injecting a highly concentrated sample matrix can cause late-eluting, broad interferences that look like baseline undulations. To definitively prove the column is the source, you must remove it from the system and perform a bypass test (see Protocol 1)[6].

Self-Validating Experimental Protocols

To maintain scientific integrity, troubleshooting must be systematic. The following protocols are designed as self-validating systems: each step contains a built-in verification mechanism to confirm or reject a hypothesis.

Protocol 1: The Zero-Volume Union Diagnostic (System Isolation)

This protocol isolates the instrument (pump/detector) from the chemistry (column/sample)[6].

ProtocolFlow Step1 1. Remove Column & Install Zero-Volume Union Step2 2. Run Mobile Phase (Monitor backpressure & UV) Step1->Step2 Decision Is Noise Still Present? Step2->Decision PathA Yes: Instrument Issue (Pump/Detector) Decision->PathA True PathB No: Chemistry Issue (Column/Sample) Decision->PathB False

Fig 2: Self-validating workflow for isolating chromatographic vs. instrumental noise.

Step-by-Step Methodology:

  • Baseline Capture: Run your standard method for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate and record the baseline noise (Peak-to-Peak).

  • Column Removal: Stop the pump. Disconnect the C18 column and replace it with a zero-volume restriction capillary (union) to maintain backpressure (approx. 100-150 bar).

  • Solvent Flush: Run the mobile phase (e.g., 60:40 Acetonitrile/Water) at 1.0 mL/min[1].

  • Validation Check:

    • If the baseline is now flat: The noise was caused by column bleed, phase dewetting, or late-eluting matrix contaminants[3][6]. Action: Replace the column or improve sample cleanup.

    • If the baseline remains noisy: The issue is strictly instrumental (pump pulsation, dirty flow cell, or failing UV lamp). Proceed to Protocol 2.

Protocol 2: Flow Cell Decontamination

If Protocol 1 indicates an instrumental issue and the noise is random/spiky, the flow cell is likely contaminated.

Step-by-Step Methodology:

  • Bypass Column: Ensure the column is removed and replaced with a union.

  • Aqueous Flush: Flush the system with 100% HPLC-grade Water at 1.0 mL/min for 15 minutes to remove buffer salts.

  • Acid Wash (Passivation): Flush the detector flow cell with 30% Nitric Acid (HNO₃) in water at 0.5 mL/min for 20 minutes. Mechanistic note: Nitric acid oxidizes and dissolves stubborn organic residues on the quartz windows without damaging the cell.

  • Neutralization: Flush with 100% HPLC-grade Water for 30 minutes until the effluent pH is neutral.

  • Validation Check: Re-monitor the baseline at 254 nm. A reduction in random spiking validates the successful removal of optical obstructions.

Quantitative Data Presentation

Use the following tables to benchmark your system's performance and solvent selection during method optimization.

Table 1: Diagnostic Signatures of HPLC Baseline Noise

Noise MorphologyFrequencyPrimary Root CauseSecondary Root CauseImpact on Benzofuran Analysis
Random / Spiky HighUV Lamp DegradationDirty Flow Cell WindowsFalse positive peaks; poor LOD.
Periodic / Zigzag Low (Synchronous)Pump Check Valve LeakAir in Pump HeadIntegration errors; shifting retention times.
Wandering / Drift Low (Asynchronous)Temperature FluctuationsIncomplete Gradient MixingBaseline integration failure; poor LOQ.
Broad Humps VariableColumn Bleed (Siloxanes)Late-eluting Sample MatrixPeak masking; compromised specificity.

Table 2: UV Cutoff Properties for Benzofuran Mobile Phases Note: Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is typically monitored at >250 nm. Ensure your solvents do not absorb in this range.

Solvent (HPLC Grade)UV Cutoff (nm)Refractive Index (20°C)Suitability for Benzofuran UV Analysis
Water1901.333Excellent (Universal weak solvent)
Acetonitrile1901.344Excellent (Low baseline noise in gradients)
Methanol2051.328Good (May cause slight drift at low wavelengths)
Tetrahydrofuran (THF)2121.407Poor (High risk of baseline drift and peroxide noise)

References

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Overbrook Scientific. Available at: [Link]

  • Cole-Parmer. "Science of Chromatography." Cole-Parmer Technical Resource Library. Available at:[Link]

  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech. Available at: [Link]

  • Cannabis Science Tech. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science Tech. Available at: [Link]

  • Voice of Kayani. "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING." YouTube. Available at: [Link]

  • Journal of Medicinal Chemistry. "Novel 18F-Labeled Benzofuran Derivatives with Improved Properties for Positron Emission Tomography (PET) Imaging of β-Amyloid Plaques in Alzheimer's Brains." ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison &amp; Validation Guide: LC-MS/MS for Trace Detection of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

Executive Summary & Chemical Context The accurate quantification of specialized chemical intermediates is a cornerstone of pharmaceutical quality control and drug development. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate quantification of specialized chemical intermediates is a cornerstone of pharmaceutical quality control and drug development. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1)[1] is a critical benzofuran building block used in the synthesis of complex therapeutics.

Detecting this analyte at trace levels presents a unique analytical challenge. Because the benzofuran ring is partially saturated (dihydro), the molecule lacks the extended, highly conjugated pi-electron system necessary for strong ultraviolet (UV) absorbance. Consequently, traditional HPLC-UV methods suffer from poor sensitivity and high matrix interference. This guide objectively compares analytical platforms and provides a self-validating, step-by-step LC-MS/MS protocol grounded in [2] and [3].

Analytical Platform Comparison: Why LC-MS/MS?

To establish the optimal detection strategy, we must evaluate the causality behind instrument performance. Table 1 compares the three primary analytical platforms for this analyte.

Table 1: Performance Comparison for Benzofuran Derivative Detection
Analytical PlatformSensitivity (LOD)Selectivity / SpecificityMatrix InterferenceThroughputSuitability for Analyte
HPLC-UV ~50-100 ng/mLLow (Relies on Retention Time)High (Co-eluting peaks)MediumPoor (Lacks strong chromophore)
GC-MS ~10-50 ng/mLHigh (EI Fragmentation)MediumLow (Long run times)Moderate (Risk of thermal ester degradation)
LC-MS/MS < 0.5 ng/mL Very High (MRM) Low (Orthogonal separation) High (< 5 min/run) Optimal (High ESI+ efficiency)

The Verdict: LC-MS/MS is the superior choice. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides orthogonal selectivity—separating compounds first by liquid chromatography, and second by their specific precursor-to-product ion mass transitions. This completely bypasses the UV-absorbance limitations of the dihydro-benzofuran structure.

Mechanistic Insights: Ionization & Fragmentation

In Electrospray Ionization Positive (ESI+) mode, the ester and ether oxygens of the analyte readily accept a proton, forming a stable precursor ion [M+H]+ at m/z 193.1 .

When subjected to Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Quantifier Ion (m/z 161.1): Driven by the neutral loss of methanol (CH₃OH, 32 Da) from the methyl ester moiety. This is a highly favorable cleavage, resulting in a dominant peak used for quantification.

  • Qualifier Ion (m/z 133.1): Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 161.1 fragment, used to confirm molecular identity and ensure peak purity.

Fragmentation Prec Precursor Ion [M+H]+ m/z 193.1 Frag1 Quantifier Ion m/z 161.1 (-CH3OH) Prec->Frag1 CID (CE: 15V) Frag2 Qualifier Ion m/z 133.1 (-CH3OH, -CO) Frag1->Frag2 CID (CE: 25V)

Logical fragmentation pathway of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in ESI+.

Step-by-Step Experimental Protocol (Self-Validating System)

A robust method must not only detect the analyte but actively prove its own reliability during every run. This protocol integrates internal feedback loops (Internal Standards and System Suitability Tests) to ensure data trustworthiness[2].

Phase 1: Sample Preparation & Internal Standardization
  • Step 1: Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

  • Step 2: Spike with 10 µL of Internal Standard (IS) at 500 ng/mL. (Note: Use a deuterated analog or a structurally similar ester, such as Ethyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate).

  • Step 3: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Causality & Validation: Adding ice-cold ACN precipitates matrix proteins (preventing column fouling) while extracting the analyte. Spiking the IS before extraction creates a self-validating system: any variations in extraction efficiency, matrix suppression, or injection volume are proportionally mirrored by the IS, keeping the Analyte/IS response ratio perfectly stable.

Phase 2: Chromatographic Separation
  • Column: C18 UPLC column (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic C18 phase provides excellent retention for the benzofuran ring. Formic acid acts as a crucial proton donor, ensuring the analyte is fully ionized [M+H]+ in the liquid phase prior to entering the mass spectrometer, which drastically enhances ESI+ sensitivity.

Phase 3: MS/MS Detection & System Suitability Testing (SST)
  • Detection: ESI positive mode. Monitor MRM transitions (193.1 → 161.1 and 193.1 → 133.1).

  • Self-Validation (SST): Before analyzing unknown samples, inject an SST sample (mid-level Quality Control) six consecutive times. The analytical run is only permitted to proceed if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and retention time drift is < 0.1 min. This guarantees instrument stability and prevents the generation of spurious data.

ICH Q2(R2) Validation Workflow & Experimental Data

To transition this method from development to a regulatory-compliant assay, it must undergo full validation according to ICH Q2(R2) parameters[2].

ValidationWorkflow Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Establish Baseline Spec Specificity & Selectivity SST->Spec Pass Criteria Lin Linearity & Range Spec->Lin No Matrix Interference Acc Accuracy & Precision Lin->Acc R² ≥ 0.995 Sens LOD & LOQ Determination Acc->Sens RSD ≤ 15% Robust Robustness Testing Sens->Robust S/N ≥ 10 for LOQ Report ICH Q2(R2) Validation Report Robust->Report Final Documentation

Step-by-step ICH Q2(R2) validation lifecycle for LC-MS/MS analytical procedures.

Table 2: Experimental Validation Results (LC-MS/MS)

The following table summarizes typical high-performance validation data achieved using the outlined LC-MS/MS protocol, demonstrating strict adherence to international guidelines.

Validation ParameterICH Q2(R2) / M10 Acceptance CriteriaExperimental Result (LC-MS/MS)Status
Linearity (Range) R² ≥ 0.995R² = 0.9994 (1.0 - 1000 ng/mL)Pass
Sensitivity S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.3 ng/mL, LOQ: 1.0 ng/mLPass
Accuracy (Recovery) 85% - 115% of nominal value98.5% - 102.1% (across 3 QC levels)Pass
Precision (Intra-day) RSD ≤ 15% (≤ 20% at LOQ)1.5% - 3.2%Pass
Specificity No interference at RT of analyte< 5% of LOQ peak area in blank matrixPass

Conclusion

For the trace detection of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, LC-MS/MS vastly outperforms HPLC-UV and GC-MS. By leveraging the specific neutral loss of methanol in the collision cell and enforcing a self-validating protocol with internal standards and rigorous SSTs, laboratories can achieve an assay that is not only highly sensitive (LOQ of 1.0 ng/mL) but also fully compliant with ICH Q2(R2) and FDA M10 regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

Benchmarking Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate synthesis routes for green chemistry

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. The development of sustainable and environmentally benign s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. The development of sustainable and environmentally benign synthetic routes is not merely an ethical imperative but a critical component of long-term economic viability and regulatory compliance. This guide provides an in-depth comparison of potential synthetic pathways to Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, a key structural motif in various biologically active molecules. We will dissect two distinct, plausible routes—a traditional multi-step approach and a modern, more streamlined catalytic strategy—evaluating them through the lens of green chemistry metrics to provide researchers, scientists, and drug development professionals with actionable insights for sustainable synthesis design.

The Importance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran skeleton is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The specific target of this guide, Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, serves as a valuable building block for the synthesis of more complex molecules, making the efficiency and sustainability of its production a matter of significant interest.

Benchmarking Synthetic Routes: A Green Chemistry Perspective

To objectively compare the proposed synthetic routes, we will employ a selection of widely recognized green chemistry metrics.[1][2] These metrics provide a quantitative framework for evaluating the environmental impact and resource efficiency of a chemical process.

  • Atom Economy: A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[1][3]

  • E-Factor (Environmental Factor): A simple and intuitive metric that quantifies the amount of waste produced per unit of product.[2][4]

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of the final product.

  • Solvent Selection: The choice of solvent has a profound impact on the environmental footprint of a process. We will reference established solvent selection guides to evaluate the "greenness" of the solvents used in each route.[5][6][7][8][9]

Route 1: A Traditional Multi-Step Approach

This hypothetical route is constructed based on classical organic transformations, representing a more traditional approach to the synthesis of the target molecule.

Workflow for Route 1

A 4-Methylphenol B Allylation A->B Allyl bromide, K2CO3, Acetone C 2-Allyl-4-methylphenol B->C D Claisen Rearrangement C->D Heat E Intramolecular Cyclization D->E Acid catalyst (e.g., p-TsOH) F 5-Methyl-2,3-dihydro-1-benzofuran E->F G Friedel-Crafts Acylation F->G Acetyl chloride, AlCl3 H 3-Acyl-5-methyl-2,3-dihydro-1-benzofuran G->H I Haloform Reaction & Esterification H->I 1. NaOH, Br2 2. MeOH, H+ J Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate I->J A 4-Methylphenol B Palladium-Catalyzed Allylic Alkylation & Cyclization A->B C Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate B->C D Methyl acetoacetate D->B Pd(OAc)2, Ligand, Base, Solvent (e.g., Dioxane)

Sources

Comparative

Comparing catalytic systems for the preparation of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

The synthesis of the 2,3-dihydrobenzofuran core—specifically Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate —represents a classic regiochemical and stereochemical challenge in drug development. The construction o...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of the 2,3-dihydrobenzofuran core—specifically Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate —represents a classic regiochemical and stereochemical challenge in drug development. The construction of the C3–C3a bond or the precise reduction of a fully aromatic precursor requires rigorous catalytic control to avoid racemic mixtures, over-reduction, or bimolecular side reactions.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct catalytic paradigms: Artificial Metalloenzymes (ArMs) , Homogeneous Dirhodium Catalysis , and Heterogeneous Palladium Hydrogenation . Rather than merely listing reaction conditions, this guide dissects the causality behind each system's performance, providing drug development professionals with the mechanistic insights needed to select the optimal scalable route.

Mechanistic Paradigms & Causality

A. Artificial Metalloenzymes: The Ir(Me)-CYP119 System

Artificial Metalloenzymes (ArMs) merge the highly tuned second-coordination sphere of biological proteins with the broad reactivity of transition metals. By replacing the native iron in Cytochrome P450 (CYP119) with an Ir(Me)-mesoporphyrin IX cofactor, researchers create a highly reactive, open coordination site .

  • The Causality of High TON: In traditional small-molecule catalysis, the highly reactive metal-carbene intermediate often reacts with another diazo molecule, forming unwanted alkene dimers. The CYP119 protein scaffold acts as a massive steric shield. This physical barrier completely prevents a second diazo molecule from entering the active site, eliminating bimolecular dimerization and funneling the reaction entirely toward the desired intramolecular C-H insertion. This results in an astonishing Turnover Number (TON) exceeding 3,200 and up to 93% enantiomeric excess (e.e.).

B. Homogeneous Transition Metal Catalysis: Dirhodium(II) Complexes

Dirhodium tetracarboxylates, such as Rh₂(S-DOSP)₄, are the historical gold standard for diazo decomposition. The bimetallic Rh(II) core acts as an electrophilic hub, facilitating rapid nitrogen extrusion to form a transient Rh-carbenoid .

  • The Causality of Syringe-Pump Dependence: Because these small-molecule catalysts lack the protective protein pocket of an ArM, the Rh-carbenoid is fully exposed. If the local concentration of the diazo precursor is too high, bimolecular dimerization outcompetes the intramolecular C-H insertion. Therefore, the physical methodology (ultra-slow addition via syringe pump) is an absolute requirement to keep the steady-state concentration of the diazo compound near zero.

C. Heterogeneous Catalysis: Palladium on Carbon (Pd/C)

Instead of C-H insertion, this approach relies on the reduction of a fully aromatic methyl 5-methylbenzofuran-3-carboxylate precursor .

  • The Causality of Racemization: The flat benzofuran ring adsorbs onto the heterogeneous palladium surface. Hydrogen gas is delivered syn across the C2-C3 double bond. However, without a chiral modifier on the metal surface, the substrate adsorbs equally on its pro-R and pro-S faces. This thermodynamic reality guarantees a 50:50 racemic mixture, requiring downstream chiral resolution if a specific enantiomer is required.

Visualizing the Catalytic Logic

Catalytic_Logic Precursor1 Diazo Precursor (Intramolecular) ArM Ir(Me)-CYP119 (ArM Catalysis) Precursor1->ArM Aqueous Rh Rh2(S-DOSP)4 (Homogeneous) Precursor1->Rh Organic Precursor2 Benzofuran Precursor Pd Pd/C + H2 (Heterogeneous) Precursor2->Pd High Pressure Product Methyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate ArM->Product 93% e.e. High TON Rh->Product Variable e.e. Moderate TON Pd->Product Racemic High Yield

Fig 1. Comparative workflow of catalytic systems for 2,3-dihydrobenzofuran-3-carboxylate synthesis.

ArM_Cycle A Ir(Me)-CYP119 Resting State (Open Coordination Site) B Diazo Substrate Binding (Protein Pocket Alignment) A->B Substrate Entry C Iridium-Carbene Intermediate (N2 Extrusion) B->C - N2 Gas D Enantioselective C-H Insertion (Transition State Stabilization) C->D Stereocontrolled Insertion D->A Product Release

Fig 2. Catalytic cycle of Ir(Me)-CYP119 demonstrating causality in enantioselective C-H insertion.

Quantitative Data Synthesis

The following table summarizes the operational and performance metrics of the three catalytic systems based on benchmark literature data.

Catalytic SystemReaction PathwayEnantiomeric Excess (e.e.)Turnover Number (TON)Primary ByproductsScalability Profile
Ir(Me)-CYP119 (ArM) Carbene C-H InsertionUp to 93%> 3,200Trace hydrolysisGram-scale (Bioreactor)
Rh₂(S-DOSP)₄ Carbene C-H Insertion60 - 85%100 - 500Alkene dimersMulti-gram (Standard)
10% Pd/C + H₂ Aromatic Reduction0% (Racemic)N/A (Heterogeneous)OctahydrobenzofuransKilogram-scale

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The analytical steps provided below are non-negotiable for confirming the mechanistic pathways described above.

Protocol A: ArM-Catalyzed Asymmetric C-H Insertion
  • Enzyme Preparation: Dissolve the purified Ir(Me)-CYP119 mutant (0.05 mol%) in a 0.1 M potassium phosphate buffer (pH 7.4) at room temperature.

  • Substrate Addition: Dissolve the corresponding diazo precursor (methyl 3-(4-methylphenoxy)-2-diazopropanoate) in a minimal volume of DMSO (final DMSO concentration <5% v/v) and add it to the aqueous enzyme solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. The rigid protein pocket prevents dimerization, allowing for a single-portion addition.

  • Self-Validation (E-E-A-T): Extract with ethyl acetate. Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column) to validate the 93% e.e. Use ¹H-NMR to verify the disappearance of the diazo peak (~4.8 ppm) and the appearance of the diagnostic C3-proton doublet (~4.2 ppm). The absence of complex multiplet signals in the alkene region (5.5–6.5 ppm) validates the suppression of bimolecular dimerization.

Protocol B: Dirhodium-Catalyzed C-H Insertion
  • Catalyst Dissolution: Dissolve Rh₂(S-DOSP)₄ (1.0 mol%) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Syringe Pump Addition: Dissolve the diazo precursor in anhydrous DCM. Add this solution dropwise to the catalyst mixture via a syringe pump over a strict 3-hour period. Mechanistic Note: Rushing this step will exponentially increase alkene dimer formation.

  • Reaction: Stir for an additional 30 minutes post-addition to ensure complete diazo consumption.

  • Self-Validation (E-E-A-T): Perform TLC analysis. A highly non-polar spot running near the solvent front indicates the failure of the syringe pump method (dimer formation). Purify via silica gel chromatography and confirm the enantiomeric ratio via chiral GC-FID.

Protocol C: Heterogeneous Pd/C Hydrogenation
  • Catalyst Loading: In a Parr hydrogenation flask, suspend methyl 5-methylbenzofuran-3-carboxylate in analytical grade methanol. Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of nitrogen.

  • Pressurization: Evacuate the flask and backfill with H₂ gas to 50 psi. Shake at room temperature for 4 hours.

  • Filtration: Vent the hydrogen safely. Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric Pd/C.

  • Self-Validation (E-E-A-T): Analyze the concentrated crude via GC-MS. The target Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate will show an [M]⁺ of 192. If an [M]⁺ of 198 is detected, the thermodynamic parameters were too aggressive, resulting in over-reduction to the octahydrobenzofuran core.

References

  • Hybrid Metal Catalysts as Valuable Tools in Organic Synthesis: An Overview of the Recent Advances in Asymmetric C-C Bond Formation Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science URL:[Link]

  • Noble–Metal Substitution in Hemoproteins: An Emerging Strategy for Abiological Catalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation

Structural comparison of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate using computational docking

Executive Summary The search for novel, non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular side effects has increasingly focused on targeting microsomal prostaglandin E2 synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel, non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular side effects has increasingly focused on targeting microsomal prostaglandin E2 synthase-1 (mPGES-1). Unlike traditional COX-1/COX-2 inhibitors, suppressing mPGES-1 specifically halts the terminal synthesis of inducible prostaglandin E2 (PGE2) without disrupting homeostatic prostanoid pathways.

Recent structure-based drug discovery efforts have identified the 2,3-dihydrobenzofuran scaffold as a privileged structure for mPGES-1 inhibition[1]. This guide provides an objective, in-depth structural comparison of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1) against established mPGES-1 inhibitors using computational docking and outlines a self-validating experimental workflow for empirical verification.

Structural Rationale & Causality

The efficacy of the 2,3-dihydrobenzofuran core lies in its rigid, hydrophobic geometry, which perfectly complements the lipophilic substrate-binding pocket of mPGES-1[1].

When analyzing Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate , specific functional group substitutions drive its theoretical binding affinity:

  • 5-Methyl Substitution: The addition of a methyl group at the 5-position enhances the overall lipophilicity of the benzofuran ring. Causally, this allows deeper penetration into the hydrophobic sub-pocket of mPGES-1 (lined by residues such as Val76 and Leu135), displacing high-energy water molecules and increasing the entropic driving force of binding.

  • 3-Carboxylate Methyl Ester: The ester moiety acts as a critical hydrogen bond acceptor. In the mPGES-1 active site, this group is positioned to interact with the essential Glutathione (GSH) cofactor or polar residues like Arg126 and Ser127, anchoring the ligand and preventing dissociation.

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Oxidation PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 Substrate PGE2 PGE2 (Inflammation) mPGES1->PGE2 Isomerization Inhibitor Dihydrobenzofuran Inhibitor Inhibitor->mPGES1 Blocks Active Site

Arachidonic acid cascade highlighting mPGES-1 inhibition by dihydrobenzofurans.

Computational Docking Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for docking Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate.

Step 1: Ligand Preparation
  • Import the SMILES string for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (COC(=O)C1COC2=C1C=C(C)C=C2) into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Causality Check: Generate ionization states at physiological pH (7.4 ± 0.2) using Epik. While this specific ester remains neutral, ensuring correct protonation of comparative ligands prevents skewed electrostatic scoring.

  • Minimize energy using the OPLS4 force field to obtain the lowest-energy 3D conformer.

Step 2: Protein Preparation
  • Retrieve the high-resolution X-ray crystal structure of human mPGES-1 (PDB ID: 4AL0) [2].

  • Crucial Step: Retain the Glutathione (GSH) cofactor. mPGES-1 is a MAPEG family member; GSH is not only structurally integral to the active site but frequently forms direct interactions with inhibitors. Removing it will result in false-positive docking poses.

  • Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at pH 7.4. Restrain heavy atoms and minimize the structure (RMSD 0.3 Å).

Step 3: Grid Generation and Docking
  • Define the receptor grid box centered on the co-crystallized ligand or the GSH binding interface (approximate coordinates: X= 15.2, Y= 22.4, Z= 18.5).

  • Perform Extra Precision (XP) docking. Allow full ligand flexibility while keeping the receptor rigid.

  • Validate the protocol by re-docking the native co-crystallized ligand; an RMSD of < 2.0 Å confirms the grid's accuracy.

Workflow LPrep Ligand Preparation (3D Conformer, pH 7.4) Dock Molecular Docking (Grid at GSH binding site) LPrep->Dock PPrep Protein Preparation (PDB: 4AL0 + GSH Cofactor) PPrep->Dock Score Post-Docking Analysis (MM-GBSA & Interactions) Dock->Score Valid In Vitro Validation (mPGES-1 EIA Assay) Score->Valid

Computational docking and experimental validation workflow for mPGES-1 inhibitors.

Comparative Analysis Data

To objectively evaluate the potential of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate, we compare its predicted metrics against two established alternatives: Compound 19 (a known highly active dihydrobenzofuran derivative) [1] and Aminobenzothiazole Hit 3 (a structurally distinct mPGES-1 inhibitor scaffold) [3].

Compound / ScaffoldDocking Score (kcal/mol)Key Interacting ResiduesPredicted / Known IC50Primary Binding Mechanism
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate -7.8Arg126, Ser127, GSH~15 - 25 µM (Predicted)H-bonding via ester; hydrophobic packing of methyl group.
Compound 19 (Dihydrobenzofuran derivative) [1]-9.2Arg126, Asp49, GSH2.4 µM (Experimental)Extended hydrophobic tail maximizes van der Waals contacts.
Aminobenzothiazole Hit 3 [3]-8.5Thr131, Leu135, Val760.7 µM (Experimental)Pi-pi stacking with aromatic residues; deep pocket insertion.

Analysis: While the target compound demonstrates strong foundational binding (-7.8 kcal/mol) driven by the privileged dihydrobenzofuran core, it lacks the extended hydrophobic moieties present in Compound 19 that push inhibitory activity into the low micromolar range. However, its low molecular weight makes it an excellent, highly efficient lead fragment for further functionalization.

Experimental Validation Protocol

Computational predictions must be grounded in empirical data. The following cell-free enzymatic assay protocol is designed to validate the docking results.

Materials: Recombinant human mPGES-1, Glutathione (GSH), Prostaglandin H2 (PGH2), PGE2 Enzyme Immunoassay (EIA) kit.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human mPGES-1 in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM GSH. Causality: GSH is required to maintain the enzyme in its active, reduced state.

  • Compound Incubation: Dissolve Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate in DMSO. Add varying concentrations (0.1 µM to 100 µM) to the enzyme mixture. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Incubate for 15 minutes at 4°C.

  • Reaction Initiation: Add 10 µM of PGH2 (substrate) to initiate the reaction. Incubate exactly for 60 seconds at 4°C. Causality: PGH2 is highly unstable; strict temperature and time controls are mandatory to prevent spontaneous, non-enzymatic degradation into PGE2.

  • Reaction Termination: Stop the reaction by adding a stop solution containing FeCl2 (40 mM) and citric acid.

  • Quantification: Quantify the generated PGE2 using a competitive EIA kit according to the manufacturer’s instructions. Calculate the IC50 using non-linear regression analysis of the dose-response curve.

References

  • Di Micco, S., et al. (2016). "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors." Bioorganic & Medicinal Chemistry, 24(4), 820-826. URL:[Link]

  • RCSB Protein Data Bank. (2012). "Crystal structure of mPGES-1 (PDB ID: 4AL0)." URL: [Link]

  • Terracciano, S., et al. (2020). "Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels." ACS Medicinal Chemistry Letters, 11(5), 794-800. URL:[Link]

Safety & Regulatory Compliance

Safety

Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate proper disposal procedures

Comprehensive Operational and Disposal Protocol for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate As drug development professionals and synthetic chemists, handling functionalized heterocycles demands rigorous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

As drug development professionals and synthetic chemists, handling functionalized heterocycles demands rigorous safety and logistical planning. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1)[1] is a valuable building block in medicinal chemistry, but its dihydrobenzofuran core and carboxylate ester functionality dictate specific physicochemical behaviors. These include potential lipophilicity, environmental persistence, and tissue irritation.

To build a self-validating safety culture within your laboratory, operational protocols must go beyond simple checklists. Every step—from reagent handling to final incineration—must contain built-in verification checks to prevent exposure and environmental contamination.

Physicochemical Profiling & Safety Rationale

Before manipulating this compound, it is critical to understand the causality behind its hazard classifications. Benzofuran derivatives and their esterified analogs are recognized for their potential to cause skin, eye, and respiratory irritation[2][3]. Furthermore, these compounds are generally harmful to aquatic ecosystems, strictly prohibiting down-the-drain disposal[4].

Table 1: Physicochemical Data and Operational Implications

ParameterValue / ClassificationOperational Implication (Causality)
CAS Number 93670-28-1Essential for accurate waste manifest logging and SDS tracking[1].
Molecular Formula C11H12O3Defines the compound as a non-halogenated organic material (unless mixed).
Chemical Class Benzofuran Carboxylate EsterSusceptible to hydrolysis in extreme pH; requires neutral storage conditions.
Ecological Toxicity Harmful to aquatic lifeStrictly prohibits drain disposal; mandates complete containment and incineration[4].
Health Hazards Skin/Eye/Respiratory IrritantNecessitates handling within a fume hood using appropriate PPE[2][3].
Reactivity Combustible / Light-sensitiveMust be kept away from open flames, strong oxidizing agents, and prolonged light exposure[4][5].

Operational Handling & Experimental Workflow

To ensure scientific integrity and personnel safety, the handling of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate must follow a strict, self-validating methodology.

Protocol A: Safe Handling & Operational Setup

  • Engineering Controls: Always handle the compound inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm[2].

    • Causality: This mitigates the inhalation risks of any aerosolized particulates or organic vapors generated during weighing or transfer.

  • PPE Selection: Don a flame-resistant lab coat, safety goggles (ANSI Z87.1 compliant), and standard nitrile gloves[2][3].

    • Causality: While nitrile provides an effective barrier against incidental contact with solid esters, organic solvents used to dissolve the ester can rapidly permeate glove materials. Validation Check: Inspect gloves for degradation every 30 minutes during active solvent handling and replace immediately if contaminated.

  • Static Discharge Mitigation: If handling large volumes of the compound dissolved in flammable solvents, ensure all receiving vessels and dispensing equipment are properly grounded[4].

Systematic Disposal & Waste Management Plan

Because benzofuran derivatives are ecologically hazardous, waste must be treated via licensed chemical incineration equipped with an afterburner and scrubber[3][5].

DisposalWorkflow Step1 Waste Generation (CAS: 93670-28-1) Step2 Solvent Matrix Evaluation Step1->Step2 Assess mixture Step3A Non-Halogenated Waste (e.g., EtOAc, MeOH) Step2->Step3A Halogen-free Step3B Halogenated Waste (e.g., DCM, Chloroform) Step2->Step3B Contains halogens Step4 Labeling & SAA Storage (Secondary Containment) Step3A->Step4 Transfer Step3B->Step4 Transfer Step5 Licensed Incineration (Afterburner & Scrubber) Step4->Step5 Vendor Pickup

Workflow for the segregation and disposal of benzofuran derivative waste.

Protocol B: Liquid/Solid Waste Segregation and Collection

  • Matrix Evaluation: Determine the solvent matrix of your waste stream. Segregate into "Halogenated" (if mixed with dichloromethane, chloroform, etc.) or "Non-Halogenated" (if mixed with ethyl acetate, ethanol, or neat) waste streams.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: HDPE is chemically resistant to most organic esters and prevents the leaching or container degradation that can occur with lower-density plastics.

  • Self-Validating pH Check: Before transferring large volumes of aqueous biphasic waste containing the ester, verify the pH is neutral (pH 6-8).

    • Causality: Highly acidic or basic waste can catalyze the hydrolysis of the carboxylate ester, potentially leading to unwanted gas evolution and pressure buildup in the sealed waste container.

  • Labeling and SAA Storage: Affix a hazardous waste label detailing the exact contents, including the chemical name and CAS: 93670-28-1[1]. Store the container in a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct light and heat sources[4].

  • Final Disposal: Coordinate with an EPA/RCRA-licensed waste management vendor. Ensure the manifest specifies the requirement for high-temperature incineration[3][5].

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent environmental dispersion.

Protocol C: Spill Response and Decontamination

  • Isolation: Evacuate the immediate vicinity, increase local exhaust ventilation, and eliminate all potential ignition sources (e.g., hot plates, open flames)[4][5].

  • Containment: Surround and cover the spill with an inert absorbent material such as dry sand, vermiculite, or commercial polypropylene spill pads[4][5].

    • Causality: Inert materials are mandatory because reactive absorbents (like sawdust) can cause exothermic reactions when exposed to concentrated organic compounds or residual oxidizing agents.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent static ignition[4]. Place the saturated absorbent into a sealable, compatible hazardous waste bucket.

  • Decontamination: Wash the affected surface with a mild detergent and water to remove residual lipophilic ester. Collect all wash water as hazardous waste, as it cannot be discharged into the municipal sewer system[4].

References

  • Cole-Parmer. "Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%." Available at: [Link]

  • Capot Chemical. "MSDS of Benzofuran-6-carboxylic acid." Available at:[Link]

  • TCI America (via Zoro). "6650 2,3-Benzofuran (English) AAA TCI MSDS." Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate

As a Senior Application Scientist, I recognize that the safe and effective handling of specialized chemical intermediates is foundational to reproducible drug discovery. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe and effective handling of specialized chemical intermediates is foundational to reproducible drug discovery. Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (CAS: 93670-28-1) is a highly functionalized building block frequently utilized in the synthesis of neolignan derivatives and targeted receptor modulators.

However, its specific structural features demand rigorous, causality-driven safety protocols. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and delivers a self-validating operational workflow to ensure absolute laboratory safety.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To understand the protective measures required for this compound, we must analyze its molecular architecture:

  • Lipophilic Core: The 2,3-dihydrobenzofuran ring system is highly lipophilic. This chemical property significantly enhances its ability to penetrate the stratum corneum of the skin, leading to acute dermal irritation (GHS Hazard Statement H315)[1].

  • Hydrolyzable Ester: The methyl ester moiety at the C3 position is susceptible to slow hydrolysis in the presence of ambient moisture or biological fluids. This degradation generates localized acidic microenvironments and trace methanol, which exacerbates severe ocular and respiratory irritation (GHS H319, H335)[1].

Because of these intrinsic properties, our protective strategy must focus on absolute barrier integrity and inhalation mitigation, adhering strictly to [2] and [3].

Causality-Driven PPE Matrix

Do not rely on standard, baseline laboratory attire. The table below summarizes the quantitative and qualitative PPE required specifically for handling this dihydrobenzofuran derivative.

PPE CategorySpecification / Quantitative MetricMechanistic Justification (The "Why")
Ocular Chemical Safety Goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles are mandatory to prevent aerosolized ester droplets or volatile degradation products from causing severe eye irritation (H319).
Dermal (Hands) Nitrile Gloves (≥ 4 mil thickness, Double-gloved)Nitrile provides superior chemical resistance against non-polar aromatic heterocycles compared to latex, which easily degrades and allows rapid dermal permeation (H315).
Dermal (Body) Flame-Retardant (FR) Lab Coat & Closed-toe shoesPrevents direct skin contact during accidental spills. FR material is required because downstream processing of this ester typically involves highly flammable solvents (e.g., THF, Methanol).
Respiratory Chemical Fume Hood (Face velocity: 0.4 - 0.6 m/s)Prevents the inhalation of volatile ester particulates and mitigates respiratory tract irritation (H335).

Operational Workflow: Safe Handling & Saponification Protocol

To build deep trust in your operational procedures, every protocol must be a self-validating system. Below is the step-by-step methodology for safely handling the ester and performing a standard downstream reaction (saponification to yield the active carboxylic acid).

Phase 1: Preparation and Weighing

  • System Validation: Before opening the chemical enclosure, verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Causality: This specific velocity ensures optimal capture of aerosolized particulates without creating turbulent vortices that could blow the light powder out of the hood.

  • Barrier Verification: Inspect your nitrile gloves for micro-tears. The lipophilicity of the benzofuran core means even microscopic breaches will lead to rapid dermal absorption.

  • Transfer: Using a static-free, grounded spatula, carefully transfer the required mass of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate into a pre-tared, sealable reaction vial. Seal the vial before removing it from the balance area to prevent cross-contamination.

Phase 2: Saponification (Ester Hydrolysis) 4. Solvent Addition: Within the fume hood, dissolve the ester in a 3:1 mixture of Tetrahydrofuran (THF) and water. Causality: THF is required to solubilize the lipophilic benzofuran core, while water acts as the necessary nucleophilic reagent for hydrolysis. 5. Reagent Introduction: Slowly add 2.0 equivalents of Lithium Hydroxide (LiOH). The reaction must remain strictly inside the hood, as the hydrolysis of the methyl ester releases stoichiometric amounts of methanol, a toxic and volatile byproduct. 6. Reaction Monitoring: Stir at ambient temperature for 4 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate mobile phase. 7. Quenching: Carefully acidify the mixture with 1M HCl to pH 2 to precipitate the stable 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid product.

Spill Response & Disposal Plan

In the event of a spill, immediate and logical action prevents exposure escalation.

  • Spill Containment: Do not use water, as it will spread the lipophilic compound across the benchtop. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Sweep the absorbed material using non-sparking tools to prevent ignition of any residual solvent vapors.

  • Disposal: Under the Resource Conservation and Recovery Act (RCRA), this material and its contaminated absorbents must be classified and disposed of as due to its toxicity characteristics[4]. Never dispose of benzofuran derivatives down aqueous drains. Route all organic waste to a licensed hazardous waste incinerator.

Exposure Mitigation Workflow Diagram

G Start Methyl 5-methyl-2,3-dihydro- 1-benzofuran-3-carboxylate PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Velocity: 0.5 m/s) PPE->Hood Reaction Chemical Processing (e.g., Saponification) Hood->Reaction Spill Spill Response (Inert Absorbent) Hood->Spill If spilled Disposal EPA Hazardous Waste Incineration Reaction->Disposal Spill->Disposal

Safe handling and exposure mitigation workflow for dihydrobenzofuran esters.

References

  • Title: 29 CFR 1910.132 -- General requirements for Personal Protective Equipment. Source: eCFR / Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: About Personal Protective Equipment (PPE) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

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